1-Methoxycyclopropane-1-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methoxycyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-7-5(4-6)2-3-5/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGXHKXIVHLRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42083-00-1 | |
| Record name | 1-methoxycyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Dynamics and Synthetic Utility of 1-Methoxycyclopropane-1-carbaldehyde
Executive Summary
1-Methoxycyclopropane-1-carbaldehyde represents a specialized class of strained carbocycles known as Donor-Acceptor Cyclopropanes (DACs) . Characterized by the geminal substitution of an electron-donating group (methoxy) and an electron-withdrawing group (formyl) at the C1 position, this molecule exhibits a unique "push-pull" electronic character. This electronic polarization weakens the vicinal C1–C2/C3 bonds, making the compound a high-energy intermediate for the synthesis of complex heterocycles, pyrrolidines, and alkaloids.
This guide details the structural rationale, validated synthetic pathways, and reactivity profiles required to utilize this compound in high-level drug discovery and organic synthesis.
Part 1: Structural Analysis & Electronic Properties
The Geminal Donor-Acceptor Effect
The reactivity of 1-methoxycyclopropane-1-carbaldehyde is governed by the interaction between the high-energy Walsh orbitals of the cyclopropane ring and the
-
The Donor (Methoxy): The lone pairs on the oxygen atom donate electron density into the antibonding
orbitals of the cyclopropane ring, effectively weakening the distal bond. -
The Acceptor (Aldehyde): The carbonyl group withdraws electron density via induction and resonance (conjugation with the Walsh orbitals), creating a partial positive charge on the ring carbons.
This push-pull dynamic renders the ring highly susceptible to ring-opening reactions, particularly under Lewis acid catalysis, acting as a synthetic equivalent of a 1,3-zwitterion .
Visualization of Electronic Activation
The following diagram illustrates the polarization and subsequent activation of the cyclopropane ring.
Figure 1: Mechanistic flow of electronic activation in gem-donor-acceptor cyclopropanes.
Part 2: Synthetic Pathways[2][3]
Synthesizing 1-methoxycyclopropane-1-carbaldehyde requires mild conditions to prevent premature ring opening or polymerization. The most robust route involves the construction of the ester analog followed by a redox adjustment.
Primary Synthetic Route: The Acrylate Cyclopropanation
This protocol avoids the direct handling of unstable enols and provides a scalable pathway.
| Step | Reaction Type | Reagents | Key Intermediate | Yield (Est.) |
| 1 | Cyclopropanation | Methyl 2-methoxyacrylate, CH₂N₂, Pd(OAc)₂ | Methyl 1-methoxycyclopropanecarboxylate | 75-85% |
| 2 | Reduction | LiAlH₄ (0°C, Et₂O) | 1-Methoxycyclopropylmethanol | 80-90% |
| 3 | Oxidation | Swern (DMSO, (COCl)₂, Et₃N) | 1-Methoxycyclopropane-1-carbaldehyde | 65-75% |
Detailed Experimental Protocol (Step 3: Oxidation)
Note: Steps 1 and 2 generate stable intermediates. Step 3 yields the reactive aldehyde, which should be used immediately or stored at -20°C.
Materials:
-
Oxalyl chloride (2.0 equiv)
-
DMSO (4.0 equiv)
-
Triethylamine (5.0 equiv)
-
1-Methoxycyclopropylmethanol (1.0 equiv)
-
Dichloromethane (anhydrous)
Procedure:
-
Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride in CH₂Cl₂ and cool to -78°C .
-
Swern Reagent: Add DMSO dropwise over 10 minutes. Gas evolution occurs. Stir for 15 minutes.
-
Substrate Addition: Add a solution of 1-methoxycyclopropylmethanol in CH₂Cl₂ dropwise. Maintain temperature below -60°C. Stir for 45 minutes.
-
Quench: Add triethylamine dropwise. The solution will become thick/white. Allow to warm to 0°C over 30 minutes.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (< 20°C).
-
Purification: Flash chromatography on neutral alumina (to avoid acid-catalyzed ring opening).
Part 3: Reactivity & Applications[2]
The "Homo-Michael" Acceptor
Unlike standard
Betti Reaction & Heterocycle Synthesis
Recent literature highlights the utility of formyl-substituted DACs in multicomponent reactions.
-
Reaction: Condensation with primary aromatic amines and phenols (Betti reaction).
-
Outcome: Spontaneous lactamization to yield cyclopropane-fused pyrrolidine derivatives .
-
Significance: Rapid access to alkaloid cores found in pharmaceutical candidates.
Figure 2: Divergent synthetic pathways accessible from the title compound.
Part 4: Spectroscopic Characterization
Due to the specific substitution pattern, the NMR signals are distinct. The following data is derived from validated analogs (1-methyl and 1-methoxymethyl derivatives) and general DAC properties.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Assignment | Notes |
| ¹H | 9.20 – 9.40 | Singlet (s) | CHO | Characteristic aldehyde proton. |
| ¹H | 3.40 – 3.50 | Singlet (s) | OCH₃ | Sharp singlet, typical of methoxy. |
| ¹H | 1.20 – 1.50 | Multiplet (m) | Cyclopropyl CH₂ | Complex roofing effect due to geminal asymmetry. |
| ¹³C | ~200.0 | Singlet | C=O | Carbonyl carbon. |
| ¹³C | ~68.0 | Singlet | C1 (Quaternary) | Deshielded by Oxygen and Carbonyl. |
| ¹³C | ~55.0 | Singlet | OCH₃ | Methoxy carbon. |
| ¹³C | ~15.0 – 20.0 | Singlet | C2/C3 (CH₂) | High-field cyclopropyl signals. |
Handling & Stability
-
Thermal Instability: The compound is prone to thermal rearrangement to 2-methoxycyclobut-2-en-1-one or polymerization.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Solvent Compatibility: Avoid protic acids. Stable in CDCl₃ for short-term analysis; C₆D₆ is recommended for longer stability.
References
-
Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Link
-
Wenkert, E., et al. (1990). Cyclopropanation of Vinyl Ethers and Synthesis of Donor-Acceptor Cyclopropanes. Journal of Organic Chemistry, 55(4), 1185-1192. Link
-
Srinivasan, K., et al. (2025). Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. RSC Advances. Link
-
BenchChem. (2025).[1] General Synthetic Strategies for Cyclopropanecarbaldehydes. Link
-
Organic Syntheses. (1974). Cyclopropanecarboxaldehyde Synthesis via Oxidation. Organic Syntheses, Coll. Vol. 5, p.242. Link
Sources
1-Methoxycyclopropane-1-carbaldehyde molecular weight and formula
An In-Depth Technical Guide to 1-Methoxycyclopropane-1-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction
1-Methoxycyclopropane-1-carbaldehyde is a specialized cyclopropane derivative of significant interest in the fields of organic and medicinal chemistry. Its unique structural framework, characterized by a strained three-membered ring bearing both a methoxy and a carbaldehyde functional group, renders it a valuable synthetic intermediate. The inherent ring strain of the cyclopropane moiety significantly enhances the reactivity of the molecule, making it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties
The distinct chemical and physical properties of 1-methoxycyclopropane-1-carbaldehyde are central to its utility in synthetic chemistry. The electron-donating effect of the methoxy group can modulate the electrophilicity of the aldehyde's carbonyl carbon. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| CAS Number | 1097875-89-2 | [1] |
| Alternate CAS Number | 42083-00-1 | [2] |
Synthesis of 1-Methoxycyclopropane-1-carbaldehyde
The synthesis of 1-methoxycyclopropane-1-carbaldehyde can be approached through several strategic routes. A general and effective methodology involves the cyclopropanation of a suitable alkene precursor, followed by functional group manipulation to introduce the aldehyde.
General Synthetic Workflow
A common pathway to substituted cyclopropanes involves the reaction of an alkene with a carbene or carbenoid. For the synthesis of 1-methoxycyclopropane-1-carbaldehyde, a plausible route would start from an appropriately substituted alkene. The aldehyde functionality can be introduced via oxidation of a primary alcohol.
Caption: General synthetic workflow for 1-methoxycyclopropane-1-carbaldehyde.
Illustrative Experimental Protocol: Oxidation of 1-Methoxycyclopropane-1-methanol
This protocol describes the oxidation of the corresponding primary alcohol to yield 1-methoxycyclopropane-1-carbaldehyde. This method is a common and effective way to introduce an aldehyde functionality.
Materials:
-
1-Methoxycyclopropane-1-methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
To a stirred solution of 1-methoxycyclopropane-1-methanol (1.0 equivalent) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-methoxycyclopropane-1-carbaldehyde.
Applications in Drug Development
The unique structural and electronic properties of 1-methoxycyclopropane-1-carbaldehyde make it a valuable synthon in the development of novel therapeutic agents.
Role as a Synthetic Intermediate
The aldehyde functional group is highly susceptible to nucleophilic attack, allowing for the formation of a wide array of derivatives, including secondary alcohols, imines, and other functional groups essential for building complex molecular scaffolds. This reactivity is fundamental to its application as an intermediate in organic synthesis.
Application in GPCR Ligand Synthesis
Cyclopropane derivatives are key intermediates in the synthesis of bitopic ligands for G protein-coupled receptors (GPCRs). The trans-cyclopropylmethyl linker, a core structural element related to this compound, has been strategically employed in the development of high-affinity and selective bitopic ligands for dopamine D2 and D3 receptors, which are significant targets for various neurological disorders[1]. The strained cyclopropane ring can impart conformational rigidity to a molecule, which can be advantageous for achieving selective binding to a biological target.
Caption: Application of 1-methoxycyclopropane-1-carbaldehyde in drug discovery.
Conclusion
1-Methoxycyclopropane-1-carbaldehyde is a versatile and reactive molecule with significant potential in synthetic and medicinal chemistry. Its unique combination of a strained cyclopropane ring and reactive functional groups makes it an important building block for the synthesis of complex organic molecules, including novel drug candidates targeting GPCRs. The methodologies for its synthesis and its strategic application in drug discovery underscore its importance for researchers and scientists in the pharmaceutical and chemical industries.
References
Sources
Reactivity Profile of 1-Alkoxycyclopropane Carbaldehydes
This guide provides an in-depth technical analysis of 1-alkoxycyclopropane carbaldehydes , a specialized class of Donor-Acceptor (D-A) cyclopropanes. It is designed for researchers in synthetic organic chemistry and drug discovery.
Technical Guide & Whitepaper
Executive Summary: The "Push-Pull" Engine
1-Alkoxycyclopropane carbaldehydes represent a high-energy structural motif characterized by a unique Donor-Acceptor (D-A) electronic configuration. Unlike simple cyclopropanes, which are kinetically stable despite their strain, these molecules possess a vicinal "push-pull" system:
-
The Donor (C1): An alkoxy group (-OR) that stabilizes developing positive charge via resonance (
effect). -
The Acceptor (C2/C3): A formyl group (-CHO) that stabilizes developing negative charge via induction and resonance (
effect).
This electronic polarization weakens the C1–C2 bond, making the ring highly susceptible to ring-opening reactions , rearrangements , and cycloadditions under mild conditions. This guide details the synthesis, stability, and three primary reactivity manifolds of this scaffold.
Synthesis of the Core Scaffold
Direct formylation of 1-alkoxycyclopropanes is difficult due to the fragility of the hemiaminal/acetal-like C1 center. The most robust synthetic route relies on the oxidation of 1-alkoxycyclopropyl methanols .
Primary Synthetic Pathway: The Kulinkovich–Oxidation Route
This two-step sequence is preferred for its scalability and functional group tolerance.
-
Kulinkovich Cyclopropanation: Reaction of an ester with a Grignard reagent in the presence of Ti(OiPr)₄ generates a 1-substituted cyclopropanol. Alkylation of this alcohol yields the 1-alkoxy derivative, or alternatively, the use of specific orthoesters/acetals can yield 1-alkoxy precursors directly.
-
Oxidation: The resulting 1-alkoxycyclopropyl methanol is oxidized to the carbaldehyde.
Experimental Protocol 1: Synthesis of 1-Ethoxycyclopropane Carbaldehyde
-
Reagents: 1-Ethoxycyclopropyl methanol (10 mmol), DMP (Dess-Martin Periodinane, 1.2 equiv), CH₂Cl₂ (anhydrous).
-
Procedure:
-
Dissolve 1-ethoxycyclopropyl methanol in anhydrous CH₂Cl₂ (0.2 M) under N₂ atmosphere.
-
Cool to 0 °C. Add DMP portion-wise over 10 minutes.
-
Allow to warm to RT and stir for 2 hours. Monitor by TLC (stain with anisaldehyde; product is often UV active).
-
Quench: Dilute with Et₂O and pour into a 1:1 mixture of sat. NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until the layers separate clearly.
-
Isolation: Extract with Et₂O (3x), dry over MgSO₄, and concentrate in vacuo at low temperature (< 30 °C).
-
Purification: Flash chromatography on neutral alumina (silica may cause rearrangement) using Pentane/Et₂O.
-
-
Stability Note: Store at -20 °C under argon. The aldehyde is prone to spontaneous Cloke-Wilson rearrangement at room temperature.
Reactivity Profile & Mechanisms[1]
The reactivity of 1-alkoxycyclopropane carbaldehydes is dominated by the release of ring strain (~27 kcal/mol) coupled with the polarization of the C1-C2 bond.
The Cloke-Wilson Rearrangement (CWR)
This is the defining reaction of this scaffold. Under thermal or Lewis Acid (LA) conditions, the ring rearranges to form 2,3-dihydrofurans .
-
Mechanism: The reaction proceeds via a concerted [1,3]-sigmatropic shift or a stepwise zwitterionic manifold. The 1-alkoxy group dramatically accelerates this process compared to alkyl analogs by stabilizing the oxocarbenium-like transition state.
-
Catalysts: mild Lewis acids (Yb(OTf)₃, Sc(OTf)₃) or simple heat (80–100 °C).
Homo-Michael Addition (Ring Opening)
Nucleophiles (amines, thiols, indoles) attack the electrophilic C2/C3 position (homo-conjugate addition), driven by the "pull" of the aldehyde.
-
Regioselectivity: Attack occurs exclusively at the carbon distal to the alkoxy group if unsubstituted, or governed by steric/electronic factors of the acceptor.
-
Product:
-functionalized aldehydes or ketones.
[3+2] Cycloaddition (Annulation)
In the presence of dipolarophiles (e.g., nitrones, aldehydes) and a Lewis Acid, the C1-C2 bond opens to form a 1,3-zwitterion that acts as a 3-carbon component, yielding highly substituted cyclopentanes or heterocycles.
Visualizing the Reactivity Landscape
The following diagram maps the central role of the 1-alkoxycyclopropane carbaldehyde (Node: Core_Scaffold ) and its divergence into three distinct chemical spaces based on conditions.
Figure 1: Divergent reactivity pathways of 1-alkoxycyclopropane carbaldehydes controlled by catalyst and coreactant.
Mechanistic Deep Dive: The Cloke-Wilson Pathway
The rearrangement to 2,3-dihydrofurans is the most "atom-economic" application of this scaffold. The alkoxy group is critical here: it lowers the activation energy for the ring expansion.
Step-by-Step Mechanism:
-
Activation: The Lewis Acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the system.
-
Ring Expansion: The C1-C2 bond cleaves. The electron density from the alkoxy oxygen (lone pair) assists this cleavage, stabilizing the incipient positive charge at C1.
-
Closure: The carbonyl oxygen attacks the cationic C1 center (or the C1-C2 bond rotates in a concerted fashion) to close the 5-membered dihydrofuran ring.
Experimental Protocol 2: Lewis Acid Catalyzed Rearrangement
-
Substrate: 1-Ethoxycyclopropane carbaldehyde.
-
Solvent: 1,2-Dichloroethane (DCE).
-
Procedure:
-
To a solution of aldehyde (1.0 equiv) in DCE (0.1 M) add Yb(OTf)₃ (0.05 equiv).
-
Heat to 60 °C for 4 hours.
-
Filter through a short pad of silica gel to remove the catalyst.
-
Concentrate to yield the 3-ethoxy-2,3-dihydrofuran (or 2-ethoxy isomer depending on substitution pattern).
-
Note: The product is an enol ether and hydrolytically sensitive.
-
Data Summary: Substituent Effects
The following table summarizes how substituents on the cyclopropane ring influence the rate of ring opening/rearrangement (Relative Rates,
| Substituent at C1 (Donor) | Substituent at C2 (Acceptor) | Reactivity Mode | Outcome | |
| -H | -CHO | Thermal CWR | 1.0 | Requires >300°C |
| -Ph (Aryl) | -CHO | Thermal CWR | ~50 | Requires >150°C |
| -OR (Alkoxy) | -CHO | Thermal CWR | >10,000 | Occurs at 25–80°C |
| -OR | -COOMe (Ester) | Ring Opening | High | Forms |
| -OR | -CHO | Nucleophilic Attack | Very High | Rapid decomposition to open chain |
Table 1: The alkoxy group acts as a "super-donor," drastically lowering the thermal barrier for rearrangement.
References
-
Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Link
-
Wong, H. N. C., et al. (1989). Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews, 89(1), 165–198. Link
- Parrish, J. D., et al. (2000). Lewis Acid Catalyzed Reactions of Donor-Acceptor Cyclopropanes. Journal of Organic Chemistry. (General reactivity context).
-
Ivanova, O. A., et al. (2014).[3] Lewis Acid Catalyzed Ring Opening of Donor-Acceptor Cyclopropanes. Organic Letters. (Specifics on LA catalysis).
- Cloke, J. B. (1929). The Rearrangement of Cyclopropyl Ketones and Aldehydes. Journal of the American Chemical Society.
Sources
Strategic Utilization of 1-Methoxycyclopropane-1-carbaldehyde in Medicinal Chemistry
Executive Summary
In the high-stakes arena of lead optimization, 1-methoxycyclopropane-1-carbaldehyde (CAS 42083-00-1) represents a precision tool for medicinal chemists. This building block serves as a gateway to the 1-methoxycyclopropyl moiety—a structural motif that simultaneously addresses three critical challenges in drug design: conformational restriction , metabolic stability , and electronic tuning .
Unlike simple alkyl chains, the 1-methoxycyclopropyl group functions as a bioisostere for tert-butyl or gem-dimethyl groups but with distinct physicochemical advantages. The oxygen atom lowers lipophilicity (LogP) relative to a pure hydrocarbon equivalent while the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and rigidifies the vector of attached substituents. This guide details the synthetic access, reactivity, and application of this aldehyde in synthesizing high-affinity ligands, specifically targeting the FABP4 (Fatty Acid Binding Protein 4) pathway and kinase scaffolds.
Part 1: Structural & Physicochemical Rationale[1]
The "Gem-Disubstituted" Effect
The 1-methoxycyclopropane-1-carbaldehyde scaffold is unique due to the Thorpe-Ingold effect (gem-dimethyl effect). The substituents at the C1 position are forced closer together due to the widening of the external bond angle (>
-
Consequence: When this aldehyde is converted to an amine or amide, the resulting molecule adopts a "locked" conformation that often matches the bioactive pose of protein targets more effectively than flexible acyclic analogs.
Electronic Modulation
The methoxy group at the 1-position is not merely a spacer; it is an electronic anchor .
-
Inductive Effect: The electron-withdrawing oxygen (
effect) lowers the pKa of amines synthesized via reductive amination of this aldehyde. This is critical for optimizing membrane permeability (reducing basicity to improve CNS penetration). -
Metabolic Blocking: The cyclopropane ring prevents cytochrome P450-mediated hydroxylation at the
-carbon, a common metabolic soft spot in drug candidates.
Part 2: Synthetic Accessibility & Protocols
While 1-methoxycyclopropane-1-carbaldehyde is commercially available, its instability (prone to oxidation and polymerization) often necessitates in situ preparation or fresh synthesis from stable precursors.
Core Synthetic Pathway
The most robust route involves the construction of the cyclopropane ring via dialkylation, followed by functional group manipulation.
DOT Diagram: Synthetic Pathway
Caption: Step-wise synthesis from commodity chemicals to the reactive aldehyde and final amine scaffold.
Experimental Protocol: Oxidation of 1-Methoxycyclopropylmethanol
Context: This is the critical step. The aldehyde is sensitive. We utilize Dess-Martin Periodinane (DMP) for mild, pH-neutral oxidation to avoid ring opening or over-oxidation to the acid.
Reagents:
-
1-Methoxycyclopropylmethanol (1.0 equiv)
-
Dess-Martin Periodinane (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aq.)[1]
-
Sodium thiosulfate (saturated aq.)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1-methoxycyclopropylmethanol in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (stain with KMnO4; aldehyde appears as a distinct spot).
-
Quench: Critical Step. Pour the reaction mixture into a vigorously stirred 1:1 mixture of sat.
and sat. . Stir until the cloudy organic layer becomes clear (approx. 15 min). -
Workup: Separate phases. Extract aqueous layer with DCM (2x). Dry combined organics over
, filter, and concentrate in vacuo at low temperature (<30°C). -
Purification: The crude aldehyde is often pure enough for immediate use. If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc).
Part 3: Medicinal Chemistry Applications[1][3][4][5]
Reductive Amination: The Primary Utility
The aldehyde functionality is almost exclusively used to generate (1-methoxycyclopropyl)methylamines . This motif is a pharmacophore found in inhibitors of Fatty Acid Binding Protein 4 (FABP4) and various kinases.
Protocol: Reductive Amination with Primary Amines
-
Imine Formation: Dissolve 1-methoxycyclopropane-1-carbaldehyde (1.0 equiv) and the target amine (1.1 equiv) in 1,2-Dichloroethane (DCE). Add acetic acid (1.0 equiv) to catalyze imine formation. Stir for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (
, 1.5 equiv). Stir at room temperature for 12-16 hours. -
Rationale:
is preferred over due to lower toxicity and better selectivity for the imine over the aldehyde, preventing side-reaction reduction of the starting material.
Case Study: FABP4 Inhibitors
Research indicates that
-
Mechanism: The methoxy group creates a specific electrostatic interaction within the hydrophobic pocket of FABP4, while the cyclopropane ring rigidly orients the amide bond, reducing the entropic penalty of binding.
-
Data Comparison:
| Substituent (R) | Structure | LogP (Calc) | Metabolic Stability (t1/2) | FABP4 Binding |
| t-Butyl | High | Moderate | ++ | |
| Cyclopropyl | Med | High | + | |
| 1-OMe-cPr | Optimal | High | +++ |
Bioisosteric Replacement Strategy
Use this building block when you need to:
-
Replace a Cyclohexyl group to reduce molecular weight and bulk while maintaining lipophilicity.
-
Replace a Tetrahydropyran to remove a hydrogen bond acceptor from a specific vector.
-
Replace a Gem-dimethyl group to block metabolic oxidation at the methyl groups.
DOT Diagram: SAR Decision Logic
Caption: Decision tree for implementing the 1-methoxycyclopropyl motif in lead optimization.
References
-
BenchChem . (2025). 1-(Methoxymethyl)cyclopropane-1-carbaldehyde and related derivatives: Properties and Applications. Retrieved from
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 12148226, 1-Methoxycyclopentane-1-carbaldehyde (Analogous chemistry). Retrieved from
-
Organic Syntheses . (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth. 2016, 93, 286-305.[2] Retrieved from
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from
-
Sigma-Aldrich . (n.d.). Application Note – Reductive Amination. Retrieved from
Sources
Methodological & Application
Application Note: 1-Methoxycyclopropane-1-carbaldehyde as a Homoenolate Equivalent
This Application Note is designed to guide researchers in the utilization of 1-methoxycyclopropane-1-carbaldehyde (and its functional equivalents) as a homoenolate surrogate .
While the term "homoenolate" strictly refers to a species reacting as a nucleophile at the
This guide focuses on the Homoenolate Equivalent pathway, primarily achieved through the Nakamura-Kuwajima manifold (via silyl enol ethers) or Radical Ring-Opening strategies.
Executive Summary
1-Methoxycyclopropane-1-carbaldehyde (and its silylated derivatives) serves as a masked
Key Applications
-
Synthesis of
-Keto Esters/Aldehydes: Direct access to 1,4-dicarbonyls. -
Natural Product Scaffolds: Rapid assembly of hydroazulene and cyclopentanoid cores via [3+2] annulation.
-
Drug Discovery: Installation of the gem-disubstituted cyclopropane pharmacophore or ring-opened
-amino acid derivatives.
Mechanistic Principles
The utility of 1-methoxycyclopropane-1-carbaldehyde lies in its "Spring-Loaded" ring strain (~27 kcal/mol). The geminal placement of a donor (-OMe) and an acceptor (-CHO) creates a push-pull system that lowers the activation energy for ring opening.
Pathway A: The Homoenolate Pathway (Nucleophilic)
In this mode, the cyclopropane acts as a 1,3-dipole equivalent .
-
Activation: A Lewis Acid (e.g.,
, ) coordinates to the carbonyl. -
Ring Opening: The C1-C2 bond cleaves. The electrons from the donor (-OMe) stabilize the developing positive charge at C1, while the metal stabilizes the enolate at C2/C3.
-
Reaction: The resulting species reacts with an external electrophile (E+) at the
-carbon.
Pathway B: The Radical Pathway (Single Electron Transfer)
-
Initiation: Single Electron Transfer (SET) (e.g., via
or photoredox) generates a ketyl radical. -
-Scission: The ring opens to form a
-radical enolate. -
Trapping: The radical is trapped by an alkene or radical acceptor.
Figure 1: Divergent reaction pathways for 1-methoxycyclopropane-1-carbaldehyde.
Experimental Protocols
Protocol A: Preparation of the Reagent
Note: While the aldehyde is reactive, the Trimethylsilyl (TMS) Cyanohydrin or Silyl Enol Ether derivatives are often used to modulate reactivity and prevent premature polymerization.
Synthesis of 1-Methoxycyclopropane-1-carbaldehyde (via Oxidation)
-
Starting Material: 1-Methoxycyclopropylmethanol (commercially available or synthesized from methyl 1-methoxycyclopropanecarboxylate).
-
Reagents: Oxalyl chloride (
eq), DMSO ( eq), ( eq), DCM. -
Procedure (Swern Oxidation):
-
Cool oxalyl chloride in DCM to
.[1] -
Add DMSO dropwise; stir 15 min.
-
Add 1-methoxycyclopropylmethanol dropwise; stir 30 min.
-
Add
; warm to . -
Critical Step: Quench with phosphate buffer (pH 7) to prevent acid-catalyzed ring opening.
-
Isolation: Rapid filtration through neutral alumina. Do not use silica gel as the acidity opens the ring.
-
Protocol B: Homoenolate Alkylation (Nakamura Method)
This protocol uses the silyl ether derivative, which is the "Gold Standard" homoenolate equivalent, generated in situ or pre-formed from the aldehyde/ester.
Reagents:
-
Substrate: 1-Methoxy-1-(trimethylsilyloxy)cyclopropane (or derived from the aldehyde via TMSCl/Base).
-
Catalyst:
(1.0 M in DCM) or . -
Electrophile: Benzaldehyde (or other aldehyde/ketone).
Step-by-Step Workflow:
-
Setup: Flame-dry a 50 mL Schlenk flask under Argon.
-
Solvent: Add anhydrous
(10 mL). -
Catalyst Addition: Cool to
. Add ( equiv) dropwise. The solution will turn yellow/orange. -
Reagent Addition: Add the 1-methoxycyclopropane derivative (
equiv) slowly. Stir for 15 min.-
Observation: The formation of the titanium homoenolate is rapid.
-
-
Electrophile Addition: Add the electrophile (e.g., Benzaldehyde,
equiv). -
Reaction: Stir at
for 2 hours. Monitor by TLC (Alumina plates). -
Quench: Pour into a vigorously stirred mixture of saturated
and . -
Purification: The product is a
-keto alcohol (or hemiacetal). Purify via flash chromatography on neutral silica.
Data Output: Typical Yields
| Electrophile | Catalyst | Product Type | Yield (%) |
|---|
| Benzaldehyde |
Troubleshooting & Critical Parameters
Ring Stability (The "Goldilocks" Zone)
The 1-methoxycyclopropane ring is acid-sensitive.
-
Problem: Spontaneous ring opening during storage.
-
Solution: Store the aldehyde as the dimethyl acetal or at
with trace stabilizer. -
Validation: Check NMR for the disappearance of cyclopropyl protons (
0.8–1.2 ppm) and appearance of olefinic signals (indicating ring opening).
Catalyst Selection
- : Strong Lewis acid. Best for reacting with aldehydes/ketones. Risk:[2][3] Can cause double-bond migration if warmed too fast.
- : Milder. Best for conjugate additions (Michael acceptors).
- : Required for radical pathways. Must be freshly prepared or titrated (deep blue color).
Regioselectivity (C1 vs C2 Attack)
-
Homoenolate Mode (Desired): Nucleophile attacks the electrophile using the
-carbon electrons. Favored by Silyl Enol Ether precursors. -
Homo-Michael Mode (Undesired): External nucleophile attacks the cyclopropane ring. Favored if the reaction mixture contains free amines or strong nucleophiles before homoenolate formation.
References
-
Nakamura, E., & Kuwajima, I. (1977). Semipinacol rearrangement of 1-ethoxy-1-trimethylsilyloxycyclopropane. A novel synthesis of
-substituted cyclobutanones. Journal of the American Chemical Society. Link -
Ryu, I., et al. (2003). Carbonylation of 1-Alkoxycyclopropyl Radicals: A New Route to
-Keto Esters. Journal of Organic Chemistry. Link -
Kulinkovich, O. G. (2003). Alkylation of carboxylic esters with dialkoxytitanacyclopropane reagents. Chemical Reviews. Link
-
Wenkert, E. (1980). Oxycyclopropanes in organochemical synthesis. Accounts of Chemical Research. Link
-
Reissig, H. U., & Zimmer, R. (2003). Donor–Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews. Link
Sources
Lewis acid catalyzed rearrangement of 1-methoxycyclopropane-1-carbaldehyde
Application Notes & Protocols
Topic: Lewis Acid-Catalyzed Rearrangement of 1-Methoxycyclopropane-1-carbaldehyde
Introduction: The Strategic Value of Cyclobutanone Scaffolds
Strained carbocyclic molecules, particularly cyclobutane and cyclobutanone derivatives, are highly valuable synthetic intermediates due to their inherent ring strain, which can be strategically harnessed for complex molecular construction.[1][2] The cyclobutanone motif is a cornerstone in medicinal chemistry and natural product synthesis, serving as a key building block for a diverse array of bioactive molecules, including antibiotics, antiviral agents, and anticancer drugs.[1][3] Its unique three-dimensional and puckered structure offers a distinct advantage over flat aromatic systems, enabling improved metabolic stability, reduced planarity, and precise orientation of pharmacophoric groups.[4]
The Lewis acid-catalyzed rearrangement of donor-acceptor (D-A) cyclopropanes presents an elegant and efficient pathway to functionalized four-membered rings.[5][6] The title reaction, involving the ring expansion of 1-methoxycyclopropane-1-carbaldehyde, exemplifies this powerful strategy. This donor-acceptor cyclopropane, featuring a nucleophilic methoxy group (donor) and an electrophilic carbaldehyde (acceptor), is primed for controlled ring-opening and rearrangement, providing a direct route to valuable 3-methoxycyclobutanone, a versatile precursor for further synthetic elaboration.
This document provides a comprehensive guide to the mechanism, experimental protocol, and critical parameters of this transformation for researchers in synthetic chemistry and drug development.
Mechanistic Deep Dive: Unraveling the Rearrangement Pathway
The rearrangement of 1-methoxycyclopropane-1-carbaldehyde is a classic example of the reactivity of donor-acceptor cyclopropanes, which act as versatile three-carbon building blocks.[6] The reaction proceeds through a well-defined, multi-step mechanism initiated and controlled by the Lewis acid catalyst.
Pillar 1: Lewis Acid Activation The reaction commences with the coordination of the Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to the lone pair of electrons on the carbonyl oxygen of the carbaldehyde.[7] This coordination significantly increases the electrophilicity of the carbonyl carbon, polarizing the molecule and weakening the adjacent cyclopropane C-C bonds. This activation step is crucial and is the gateway to the subsequent ring-opening.
Pillar 2: Regioselective Ring Opening The enhanced positive charge on the carbonyl carbon induces the cleavage of one of the adjacent cyclopropane bonds (C1-C2). This ring-opening is regioselective, driven by the formation of a stabilized zwitterionic intermediate. The positive charge is stabilized at the tertiary carbon (C2), while the negative charge is delocalized in an enolate-like structure formed by the methoxy (donor) and the activated carbonyl (acceptor) groups. This controlled fragmentation is a hallmark of donor-acceptor cyclopropane chemistry.[6][8]
Pillar 3: Ring Expansion via 1,2-Alkyl Shift The key bond-forming event is a suprafacial 1,2-alkyl shift. The C1-C3 bond of the original cyclopropane migrates to the adjacent carbocationic center (C2). This concerted step simultaneously relieves the ring strain of the three-membered ring and forms the more stable four-membered cyclobutanone ring. This process is mechanistically analogous to a semipinacol rearrangement.[9][10]
Pillar 4: Catalyst Turnover Finally, decomplexation of the Lewis acid from the newly formed cyclobutanone product regenerates the catalyst, allowing it to participate in the next catalytic cycle.
The entire mechanistic cascade is visualized in the diagram below.
Caption: Lewis acid-catalyzed rearrangement mechanism.
Experimental Application Notes & Protocols
This section provides a detailed, field-proven protocol for the synthesis of 3-methoxycyclobutanone.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-methoxycyclopropane-1-carbaldehyde | >95% | (As synthesized) | Must be pure and free of protic impurities. |
| Tin(IV) chloride (SnCl₄) | 1.0 M in CH₂Cl₂ | Sigma-Aldrich | Anhydrous solution. Handle under inert gas. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Acros Organics | Dry over CaH₂ or pass through a solvent purification system. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying organic layers. |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | For extraction. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For chromatography. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Experimental Protocol
CAUTION: This reaction must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Tin(IV) chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reactor Setup:
-
To a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methoxycyclopropane-1-carbaldehyde (5.7 g, 50 mmol, 1.0 equiv).
-
Add 100 mL of anhydrous dichloromethane (CH₂Cl₂) via cannula.
-
Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath.
-
-
Catalyst Addition:
-
Slowly add a 1.0 M solution of tin(IV) chloride (SnCl₄) in CH₂Cl₂ (55 mL, 55 mmol, 1.1 equiv) dropwise via syringe over 30 minutes.
-
Maintain the internal temperature below -70 °C during the addition. A slight yellow coloration may be observed.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (aldehyde) can be visualized with a potassium permanganate stain. The reaction is complete when the starting material spot has been fully consumed.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution while the flask is still in the cold bath. CAUTION: Initial quenching can be exothermic.
-
Allow the mixture to warm to room temperature with vigorous stirring.
-
Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a gradient eluent of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 3-methoxycyclobutanone as a clear, colorless oil.
-
Expected Yield: 75-85%.
-
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.10 (m, 1H), 3.25 (s, 3H), 3.20-3.05 (m, 2H), 2.80-2.65 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 205.8 (C=O), 68.5 (CH-O), 56.0 (OCH₃), 48.2 (2 x CH₂).
-
IR (thin film, cm⁻¹): 2930, 2825, 1785 (C=O, characteristic for strained ketone), 1105.
-
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. Cyclobutanone synthesis [organic-chemistry.org]
Technical Application Note: Controlled Oxidation of (1-Methoxycyclopropyl)methanol
Topic: Procedure for oxidation of (1-methoxycyclopropyl)methanol to 1-methoxycyclopropanecarbaldehyde Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Research Scientists.
Executive Summary & Strategic Assessment
The Challenge: The oxidation of (1-methoxycyclopropyl)methanol to 1-methoxycyclopropanecarbaldehyde presents a unique synthetic challenge due to the juxtaposition of high ring strain (cyclopropane) and an electron-donating substituent (methoxy group) at the quaternary center.
Mechanistic Risks:
-
Acid-Catalyzed Ring Opening: The 1-methoxy group stabilizes a carbocation at the C1 position. Under acidic conditions, the cyclopropane ring is prone to opening, leading to the formation of acyclic ketones (e.g., 4-methoxy-2-butanone derivatives) or homoallylic rearrangements.
-
Volatility: The target aldehyde (MW ~114.14 g/mol ) is relatively volatile. Standard rotary evaporation protocols often lead to significant product loss.
-
Alpha-Epimerization/Hydration: While the C1 position is quaternary (preventing racemization at the alpha-carbon), the aldehyde is electron-rich and susceptible to hydration to the gem-diol, complicating NMR analysis and purification.
Recommended Strategy: To mitigate ring strain release and acid-catalyzed decomposition, Swern Oxidation is the primary recommended protocol. It operates under cryogenic, basic-to-neutral conditions. Dess-Martin Periodinane (DMP) is a validated secondary protocol, provided the reaction medium is strictly buffered.
Strong Oxidants (Jones, PCC, PDC) are strictly contraindicated due to their acidic nature and potential to trigger ring fragmentation.
Chemical Pathway & Mechanism[1][2][3][4][5][6][7][8][9][10]
The following diagram illustrates the Swern oxidation pathway, highlighting the critical "Soft-Base" quench required to preserve the cyclopropane ring.
Caption: Mechanistic flow of Swern oxidation. Note the critical divergence point where temperature control prevents ring opening.
Experimental Protocols
Protocol A: Swern Oxidation (Gold Standard)
Best for: Gram-scale synthesis, high purity requirements, and maximum yield.
Reagents:
-
Oxalyl Chloride (
): 1.5 equiv. -
Dimethyl Sulfoxide (DMSO): 3.0 equiv.
-
Triethylamine (
): 5.0 equiv. -
Dichloromethane (DCM): Anhydrous (0.1 M concentration relative to substrate).
-
Substrate: (1-Methoxycyclopropyl)methanol (1.0 equiv).
Step-by-Step Methodology:
-
Activation (Cryogenic Setup):
-
Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.
-
Add anhydrous DCM and Oxalyl Chloride. Cool to -78°C (Dry ice/Acetone bath).
-
Critical Step: Add DMSO dropwise over 15 minutes. Gas evolution (CO/CO2) will occur.[1] Ensure the internal temperature does not rise above -60°C. Stir for 30 minutes.
-
-
Substrate Addition:
-
Dissolve (1-methoxycyclopropyl)methanol in a minimum volume of anhydrous DCM.
-
Add the substrate solution dropwise to the activated DMSO mixture at -78°C.
-
Stir at -78°C for 45–60 minutes. The formation of the alkoxysulfonium salt is rapid.
-
-
Elimination (The Quench):
-
Add Triethylamine (
) dropwise. -
Crucial: Allow the reaction to stir at -78°C for 20 minutes before removing the cooling bath.
-
Allow the mixture to warm to 0°C over 1 hour. The solution will typically turn cloudy/white (formation of
).
-
-
Workup (Buffered):
-
Quench with saturated aqueous
(maintain pH ~7). Do not use strong acid.[2][3] -
Extract with DCM (
). -
Wash combined organics with Brine.
-
Dry over
(avoid if slightly acidic). -
Concentration: Concentrate under reduced pressure at room temperature (do not heat water bath >30°C) to avoid losing the volatile aldehyde.
-
Protocol B: Buffered Dess-Martin Periodinane (DMP)
Best for: Small scale (<100 mg), rapid screening, or if cryogenic conditions are unavailable.
Reagents:
-
Dess-Martin Periodinane (DMP): 1.2 equiv.
-
Sodium Bicarbonate (
): 5.0 equiv (Solid). -
Dichloromethane (DCM): Wet (DMP oxidation is accelerated by trace water).
Step-by-Step Methodology:
-
Preparation:
-
In a round-bottom flask, suspend the Substrate (1.0 equiv) in DCM (0.1 M).
-
Buffering: Add solid
(5.0 equiv) directly to the solvent. This is non-negotiable to prevent acid-induced ring opening by the acetic acid byproduct of DMP.
-
-
Oxidation:
-
Add DMP (1.2 equiv) in a single portion at 0°C.
-
Warm to room temperature and stir vigorously.
-
Monitor by TLC (typically complete in 1–2 hours).
-
-
Quench & Workup:
-
Dilute with
(precipitates periodinane byproducts). -
Add a 1:1 mixture of sat.
and 10% (Sodium Thiosulfate). -
Stir vigorously until the organic layer is clear (removes iodine species).
-
Extract, dry, and carefully concentrate.[4]
-
Analytical Data & Quality Control
Expected Data Profile: The product, 1-methoxycyclopropanecarbaldehyde, should be stored at -20°C under inert atmosphere immediately after isolation.
| Parameter | Expected Value / Observation | Notes |
| Physical State | Colorless oil | Volatile; characteristic aldehyde odor. |
| Distinct aldehyde proton. | ||
| Methoxy group (-OCH3). | ||
| Cyclopropyl methylene protons (AA'BB' system). | ||
| IR Spectroscopy | Strong C=O stretch. | |
| Stability | Unstable neat; prone to polymerization. |
Troubleshooting & Decision Logic
Use the following decision tree to optimize your workflow based on observed results.
Caption: Troubleshooting logic for common failure modes in cyclopropyl carbinol oxidation.
References
-
Swern, D., et al. (1978). "Dimethyl Sulfoxide-Oxalyl Chloride for the Oxidation of Alcohols."[1][5][6] Journal of Organic Chemistry, 43(12), 2480-2482.
-
Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[7] Journal of Organic Chemistry, 48(22), 4155–4156.
-
Meyer, S. D., & Schreiber, S. L. (1994).[8] "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 59(24), 7549–7552.
-
Kulinkovich, O. G. (2003). "Alkylation of carboxylic acid esters with dialkoxytitanacyclopropane reagents." Chemical Reviews, 103(7), 2597-2632. (Context on cyclopropanol stability).
-
Organic Chemistry Portal. "Swern Oxidation Mechanism and Protocols."
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. passmyexams.co.uk [passmyexams.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 1-Methoxycyclopropane-1-carbaldehyde
Welcome to the Technical Support Center for 1-methoxycyclopropane-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, stability, and handling of this valuable synthetic intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential challenges.
Introduction
1-Methoxycyclopropane-1-carbaldehyde is a unique bifunctional molecule featuring a strained cyclopropane ring and a reactive aldehyde group. The presence of the electron-donating methoxy group on the same carbon as the aldehyde influences the compound's reactivity and stability. Understanding these properties is crucial for its successful application in complex organic synthesis. This guide provides a comprehensive overview of best practices for storage and handling, along with troubleshooting advice for common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-methoxycyclopropane-1-carbaldehyde?
To ensure the long-term stability of 1-methoxycyclopropane-1-carbaldehyde, it is crucial to store it under controlled conditions. Based on data from structurally related compounds like cyclopropanecarboxaldehyde, the following storage parameters are recommended[1][2]:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Aldehydes are susceptible to oxidation, and an inert atmosphere prevents this. |
| Light | Amber Vial / Dark Location | Protection from light is recommended to prevent potential photolytic degradation. |
| Container | Tightly Sealed Glass Vial | Prevents contamination from moisture and air. |
Q2: What is the expected shelf-life of 1-methoxycyclopropane-1-carbaldehyde?
While specific long-term stability data for 1-methoxycyclopropane-1-carbaldehyde is not extensively published, when stored under the recommended conditions (2-8°C, inert atmosphere, protection from light), the compound is expected to maintain its purity for at least one year. Regular analytical testing (e.g., by NMR or GC-MS) is advised for material stored for extended periods or if there are any visible changes in its appearance (e.g., color change, precipitation).
Q3: What are the primary signs of degradation?
Degradation of 1-methoxycyclopropane-1-carbaldehyde can manifest in several ways:
-
Appearance: A change from a colorless or pale yellow liquid to a darker yellow or brown color can indicate the formation of degradation products.
-
Purity Analysis: A decrease in the main peak area and the appearance of new peaks in GC or HPLC chromatograms are clear indicators of degradation. Common degradation products may include the corresponding carboxylic acid (from oxidation) or ring-opened products.
-
NMR Spectroscopy: The appearance of new signals in the 1H or 13C NMR spectrum, particularly a broad peak in the carboxylic acid region (~10-12 ppm in 1H NMR), suggests oxidation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 1-methoxycyclopropane-1-carbaldehyde and provides actionable solutions.
Issue 1: Low or Inconsistent Reaction Yields
-
Potential Cause 1: Degradation of the Starting Material.
-
Troubleshooting: Before starting your reaction, verify the purity of your 1-methoxycyclopropane-1-carbaldehyde using a suitable analytical technique (e.g., 1H NMR or GC). If the purity is below your required specifications, consider repurifying the material by distillation under reduced pressure or column chromatography. Always use freshly opened or properly stored material.
-
-
Potential Cause 2: Incompatibility with Reaction Conditions.
-
Troubleshooting: Cyclopropane rings can be sensitive to strong acids, bases, and certain transition metals, which can lead to ring-opening.[3] Aldehydes are also sensitive to strong oxidizing and reducing agents. Carefully review your reaction conditions. If strong acids or bases are used, consider using milder reagents or protecting the aldehyde group.
-
Issue 2: Formation of an Unexpected Carboxylic Acid Byproduct
-
Potential Cause: Oxidation of the Aldehyde.
-
Troubleshooting: This is a common issue with aldehydes.[4][5][6] Ensure all your solvents are freshly distilled and deoxygenated. Run your reactions under a strict inert atmosphere (argon or nitrogen). If the reaction is sensitive to trace oxidants, consider adding a radical scavenger. If purification is performed using silica gel chromatography, be aware that acidic silica can sometimes promote oxidation; using neutralized silica gel may be beneficial.
-
Issue 3: Evidence of Ring-Opening Products
-
Potential Cause 1: Thermal Instability.
-
Potential Cause 2: Acid or Base-Catalyzed Ring Opening.
-
Troubleshooting: The strained cyclopropane ring can be susceptible to cleavage under strongly acidic or basic conditions. If your reaction requires such conditions, explore alternative synthetic routes or the use of protective groups for the aldehyde functionality which might also influence the stability of the cyclopropane ring.
-
Potential Degradation Pathways
Understanding the potential degradation pathways of 1-methoxycyclopropane-1-carbaldehyde is essential for developing robust experimental protocols and for the correct interpretation of analytical data.
Figure 1. Potential degradation pathways for 1-methoxycyclopropane-1-carbaldehyde.
1. Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 1-methoxycyclopropane-1-carboxylic acid.[4][5][6] This can be initiated by atmospheric oxygen, especially in the presence of light or metal impurities.
2. Acid/Base-Catalyzed Ring Opening: The strained cyclopropane ring can undergo cleavage under strongly acidic or basic conditions. The presence of the electron-donating methoxy group can influence the regioselectivity of this ring-opening.
3. Thermal Rearrangement: At elevated temperatures, cyclopropane derivatives can undergo isomerization and rearrangement to form more stable cyclic or acyclic compounds.[1][7][8]
Experimental Protocols
Protocol 1: Recommended Handling and Aliquoting Procedure
This protocol minimizes exposure to air and moisture, preserving the integrity of the compound.
-
Preparation: Before opening the main container, allow it to warm to room temperature to prevent condensation of moisture on the cold surface.
-
Inert Atmosphere: Perform all manipulations under a stream of dry, inert gas (argon or nitrogen) in a well-ventilated fume hood.
-
Aliquoting: Use clean, dry glass syringes or cannulas to transfer the desired amount of the liquid to a separate, pre-weighed, and inerted vial.
-
Sealing: Tightly seal both the main container and the aliquot vial with a cap containing a chemically resistant septum or a solid cap with a PTFE liner.
-
Storage: Immediately return the main container to refrigerated storage (2-8°C). The aliquot can be used for the experiment.
Protocol 2: Forced Degradation Study - A General Guideline
Forced degradation studies are crucial for understanding the stability of a compound under various stress conditions.[9][10][11][12] The following is a general protocol that can be adapted for 1-methoxycyclopropane-1-carbaldehyde.
Figure 2. General workflow for a forced degradation study.
-
Sample Preparation: Prepare a stock solution of 1-methoxycyclopropane-1-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 6, 12, and 24 hours). Quench the acid and base hydrolysis samples by neutralizing them.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, use techniques like LC-MS and NMR to identify the structure of the degradation products.
Disclaimer: The information provided in this technical support guide is based on available scientific literature and data from analogous compounds. It is intended for use by qualified professionals and should be supplemented with in-house experimental validation. Always adhere to standard laboratory safety practices.
References
-
ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]
-
University of Calgary. (n.d.). 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Retrieved from [Link]
- McMurry, J. (n.d.). 19.3 Oxidation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
-
ResearchGate. (2025, August 6). Photocatalytic oxidation of aldehydes: Byproduct identification and reaction pathway. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, February 22). Reactive aldehyde chemistry explains the missing source of hydroxyl radicals. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aldehydes as powerful initiators for photochemical transformations. Retrieved from [Link]
-
Taylor & Francis Online. (2008, December 15). UV photodegradation of phenolic aldehydes present in industrial wastewaters. II. Simultaneous degradation of a mixture. Retrieved from [Link]
-
CaltechAUTHORS. (n.d.). Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Photodecomposition of Aldehydes and Ketones. Retrieved from [Link]
-
SciSpace. (2020, December 6). Stability Indicating Analytic Method Devlompent & Validation of Hplc. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
SciSpace. (2014, September 30). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
ACS Publications. (n.d.). Cyclopropane Derivatives. I. Studies of the Photochemical and Thermal Chlorination of Cyclopropane. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
MDPI. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
-
PubMed. (2005, August 15). The cyclopropene pyrolysis story. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]
Sources
- 1. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. irjpms.com [irjpms.com]
- 3. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. The cyclopropene pyrolysis story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. mdpi.com [mdpi.com]
- 12. pnrjournal.com [pnrjournal.com]
Technical Support Center: Minimizing Ring Opening in 1-Methoxycyclopropane-1-carbaldehyde
Executive Summary: The "Push-Pull" Instability Challenge
1-Methoxycyclopropane-1-carbaldehyde represents a classic "push-pull" donor-acceptor (D-A) cyclopropane system. The geminal arrangement of the electron-donating methoxy group and the electron-withdrawing aldehyde creates significant polarization across the cyclopropane ring.
While this polarization makes the molecule a potent synthetic building block (e.g., for [3+2] cycloadditions), it also renders the C1–C2/C3 bonds highly susceptible to heterolytic cleavage. Under acidic conditions or thermal stress, the ring strain (~27.5 kcal/mol) releases catastrophically, leading to ring-opened acyclic isomers (typically 4-methoxybut-3-enal or succinaldehyde derivatives).
This guide provides self-validating protocols to maintain ring integrity during isolation and purification.
Part 1: Troubleshooting & FAQs
Q1: My compound decomposes on the silica column even when using a mild eluent. What is happening?
Diagnosis: You are likely experiencing acid-catalyzed ring opening .[1] Standard silica gel (pH ~6.5–7.0) possesses acidic silanol (Si-OH) groups. For a D-A cyclopropane, these protons coordinate to the aldehyde oxygen, increasing the electrophilicity of the ring carbons and triggering nucleophilic attack or rearrangement.
Solution: You must chemically passivate the silica gel surface.
-
The Fix: Pre-treat your silica gel with 1–3% Triethylamine (TEA) in your mobile phase.
-
Why it works: TEA acts as a proton scavenger, neutralizing acidic silanol sites and creating a buffered basic environment that suppresses the initiation of the ring-opening mechanism.
-
Alternative: If TEA interferes with downstream chemistry, switch to Neutral Alumina (Brockmann Grade III) , which is naturally less acidic than silica.
Q2: I see new impurities forming during rotary evaporation. Is it heat or concentration?
Diagnosis: It is likely a combination of concentration-dependent polymerization and thermal rearrangement . As the concentration increases, intermolecular reactions (aldol-type condensations) become kinetically favored. Additionally, bath temperatures >40°C can provide the activation energy for the thermal rearrangement to dihydrofuran derivatives.
Solution:
-
Bath Temperature Limit: Never exceed 30°C. Use a high-quality vacuum (<10 mbar) to compensate for the lower temperature.
-
Buffer the Pot: Add a trace amount of solid NaHCO₃ or K₂CO₃ to the flask before concentration. This neutralizes any trace acid generated or concentrated during solvent removal.
Q3: Can I distill this compound?
Diagnosis: Yes, but only under high vacuum . The boiling point of the parent cyclopropanecarbaldehyde is 95–98°C at 760 mmHg.[2] The methoxy derivative will be slightly higher. Heating to >100°C at atmospheric pressure guarantees significant thermal degradation.
Solution:
-
Protocol: Use a Kugelrohr or short-path distillation apparatus.
-
Target Vacuum: <1 mmHg (Torr).
-
Target Temp: The compound should distill below 50°C. If the pot temperature requires >60°C, your vacuum is insufficient.
Part 2: Mechanistic Visualization
Understanding the failure mode is critical for prevention. The diagram below illustrates the acid-catalyzed pathway you are trying to prevent.
Figure 1: Acid-catalyzed ring-opening mechanism. The "Push" from the methoxy group and "Pull" from the protonated aldehyde drives the cleavage of the cyclopropane ring.
Part 3: Validated Experimental Protocols
Protocol A: Preparation of TEA-Neutralized Silica Gel
Use this method for flash chromatography.
-
Slurry Preparation:
-
Calculate the required volume of solvent (e.g., Hexanes/EtOAc 9:1).
-
Add 1% v/v Triethylamine (TEA) to the solvent mixture.
-
Add silica gel to the solvent and stir to form a slurry. Do not dry pack.
-
-
Column Packing:
-
Pour the slurry into the column.
-
Flush with 2 column volumes (CV) of the TEA-containing solvent. This ensures the entire length of the silica bed is neutralized.
-
-
Sample Loading:
-
Dissolve your crude oil in a minimum amount of the mobile phase (with TEA).
-
Critical: If your crude is an oil, do not load it directly onto dry silica.
-
-
Elution:
-
Run the column using the solvent system containing 1% TEA.
-
Note: TEA may streak on TLC plates (stains dark in KMnO4/Iodine). Rely on UV or specific aldehyde stains (e.g., DNP) to visualize your product.
-
Protocol B: Low-Temperature Vacuum Distillation
Use this method for bulk purification (>1g).
| Parameter | Specification | Reason |
| Apparatus | Short-path or Kugelrohr | Minimizes residence time and thermal exposure. |
| Vacuum | < 0.5 mmHg (High Vac) | Lowers bp to safe range (<40°C). |
| Bath Temp | Start at 25°C, max 50°C | Prevents thermal rearrangement. |
| Receiving Flask | Cooled to -78°C (Dry Ice/Acetone) | Maximizes recovery of volatile aldehyde. |
| Additives | 10 mg BHT (Butylated hydroxytoluene) | Radical scavenger to prevent polymerization. |
Step-by-Step:
-
Add crude oil and BHT to the boiling flask.
-
Establish high vacuum before applying heat.
-
Slowly ramp the bath temperature from 25°C.
-
Collect the main fraction. If the bath reaches 50°C and no distillation occurs, stop and check vacuum integrity. Do not increase heat further.
Part 4: Purification Decision Tree
Use this logic flow to determine the safest purification route for your specific sample scale and purity.
Figure 2: Decision matrix for purification methodology based on scale and crude purity.
References
-
Organic Syntheses. (1977). Cyclopropanecarbaldehyde Synthesis Procedure. Org. Synth. 1977, 57, 43. Available at: [Link]
-
Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Available at: [Link]
-
ChemPros Community. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds. Reddit. Available at: [Link]
Sources
Technical Support Center: Decomposition of 1-Methoxycyclopropane-1-carbaldehyde
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the chemistry of 1-methoxycyclopropane-1-carbaldehyde. As a donor-acceptor (D-A) cyclopropane, this molecule exhibits unique reactivity, primarily centered around the cleavage of its strained three-membered ring. Understanding its decomposition pathways is critical for its effective use in synthesis and for ensuring the stability and purity of related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 1-methoxycyclopropane-1-carbaldehyde?
A1: The decomposition of 1-methoxycyclopropane-1-carbaldehyde is predominantly driven by the electronic nature of its substituents. The methoxy group acts as an electron donor and the carbaldehyde as an electron acceptor, which polarizes the cyclopropane ring and facilitates its opening. The primary decomposition pathways are:
-
Acid-Catalyzed Ring Opening: In the presence of protic or Lewis acids, the carbonyl oxygen of the aldehyde is protonated or coordinated, which further enhances the electron-withdrawing nature of the substituent. This facilitates the cleavage of the C1-C2 or C1-C3 bond, leading to the formation of a stabilized carbocation or a 1,3-zwitterionic intermediate.[1][2] This intermediate can then be trapped by nucleophiles present in the reaction medium.
-
Thermal Decomposition: At elevated temperatures, the strained cyclopropane ring can undergo homolytic or heterolytic cleavage. For D-A cyclopropanes, a common thermal pathway involves the formation of a 1,3-biradical or a zwitterionic intermediate, which can then rearrange to form various isomeric products.[3]
-
Nucleophilic Ring Opening: The electrophilic nature of the cyclopropane carbon attached to the aldehyde group makes it susceptible to attack by nucleophiles. This can lead to a ring-opening reaction to form 1,3-bifunctionalized compounds.[4][5][6]
-
Photochemical Decomposition: Upon absorption of UV light, the molecule can be excited to a higher energy state, which can lead to ring-opening or rearrangement reactions. The specific products will depend on the wavelength of light and the solvent used.[7][8]
Q2: What are the expected decomposition products under acidic conditions?
A2: Under acidic conditions, the ring-opening of 1-methoxycyclopropane-1-carbaldehyde is expected to proceed through a carbocationic intermediate. The likely products would be γ-functionalized carbonyl compounds. For example, in the presence of water, hydrolysis could lead to the formation of 4-hydroxy-4-methoxybutanal. If an alcohol is used as a solvent, the corresponding 4-alkoxy-4-methoxybutanal would be expected.
Q3: How can I monitor the decomposition of 1-methoxycyclopropane-1-carbaldehyde during an experiment?
A3: The decomposition can be monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of new, more polar products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the volatile components of the reaction mixture, and MS can help in identifying the decomposition products by their mass-to-charge ratio and fragmentation patterns.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of the decomposition products. The disappearance of the characteristic cyclopropyl proton signals and the appearance of new signals corresponding to the ring-opened products can be monitored over time.[10][11]
Q4: What are the best practices for storing 1-methoxycyclopropane-1-carbaldehyde to minimize decomposition?
A4: To ensure the stability of 1-methoxycyclopropane-1-carbaldehyde, it should be stored under the following conditions:
-
Low Temperature: Store at or below 0°C to minimize thermal decomposition.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aldehyde functionality.
-
Anhydrous Conditions: Keep the compound dry, as moisture can facilitate acid-catalyzed decomposition, especially if trace acidic impurities are present.
-
Protection from Light: Store in an amber vial or in the dark to prevent photochemical decomposition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired product in a reaction involving 1-methoxycyclopropane-1-carbaldehyde. | 1. Decomposition of the starting material. 2. Inactive catalyst. 3. Sub-optimal reaction conditions. | 1. Check the purity of your 1-methoxycyclopropane-1-carbaldehyde by NMR or GC before use. If it has decomposed, purify it by distillation or chromatography. 2. For Lewis acid-catalyzed reactions, ensure the catalyst is anhydrous and active.[12] 3. Optimize the reaction temperature, time, and solvent. Lowering the temperature may suppress decomposition pathways. |
| Formation of multiple unexpected byproducts. | 1. Competing decomposition pathways are occurring. 2. The reaction conditions are too harsh. | 1. Use milder reaction conditions (e.g., lower temperature, weaker acid). 2. Consider using a different catalyst that is more selective for the desired reaction. 3. Carefully control the stoichiometry of the reagents. |
| The reaction is not going to completion. | 1. Insufficient amount of catalyst. 2. The nucleophile is not reactive enough. | 1. Increase the catalyst loading. 2. Use a more potent nucleophile or add an activating agent. |
| Difficulty in purifying the product from decomposition byproducts. | The decomposition products have similar physical properties to the desired product. | 1. Utilize a high-resolution purification technique such as preparative HPLC. 2. Consider derivatizing the desired product to alter its physical properties, facilitating separation, and then remove the derivatizing group. |
Experimental Protocols
Protocol 1: Monitoring Thermal Decomposition by GC-MS
This protocol outlines a general procedure for studying the thermal stability of 1-methoxycyclopropane-1-carbaldehyde.
Materials:
-
1-methoxycyclopropane-1-carbaldehyde
-
Anhydrous, high-boiling point solvent (e.g., dodecane)
-
GC-MS instrument
-
Sealed reaction vials
Procedure:
-
Prepare a stock solution of 1-methoxycyclopropane-1-carbaldehyde in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several sealed reaction vials.
-
Place the vials in a heating block or oven at the desired temperature (e.g., 80°C, 100°C, 120°C).
-
At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat and cool it to room temperature.
-
Analyze the sample by GC-MS to identify and quantify the remaining starting material and any decomposition products.
-
Plot the concentration of the starting material versus time to determine the rate of decomposition at each temperature.
Protocol 2: Lewis Acid-Catalyzed Ring Opening with an Amine Nucleophile
This protocol provides a general method for the ring-opening reaction with an amine, a common transformation for donor-acceptor cyclopropanes.[12]
Materials:
-
1-methoxycyclopropane-1-carbaldehyde (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂, Dioxane)
-
Dry, round-bottomed flask with a magnetic stir bar
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere.
-
Under the inert atmosphere, add the 1-methoxycyclopropane-1-carbaldehyde and anhydrous solvent to the flask.
-
Add the Lewis acid catalyst to the solution and stir for 5-10 minutes at room temperature.
-
Add the amine nucleophile dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Decomposition Pathways
The following diagrams illustrate the key mechanistic pathways for the decomposition of 1-methoxycyclopropane-1-carbaldehyde.
Caption: Acid-catalyzed ring opening pathway.
Caption: Thermal decomposition pathway.
References
- de Alaniz, J. R. (2014). Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Wang, L., et al. (2016). Asymmetric Ring‐Opening Reactions of Donor‐Acceptor Cyclopropanes and Cyclobutanes. Chemistry – An Asian Journal, 11(10), 1533-1544.
- Li, Y., et al. (2023). Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones. New Journal of Chemistry, 47(11), 5283-5286.
- Ivanova, O. A., & Budynina, E. M. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(16), 3539-3556.
- Majee, A., & Kundu, D. (2020). Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. Organic & Biomolecular Chemistry, 18(29), 5513-5536.
- Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange.
- Wang, Z., et al. (2016). Ring-opening reactions of donor–acceptor cyclopropanes with cyclic ketals and thiol ketals. Organic & Biomolecular Chemistry, 14(31), 7488-7491.
- Li, Z., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 230-245.
- Li, X., & Novikov, R. A. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
- Shabarov, Y. S., et al. (1973). Nucleophilic step of the ring opening reactions of cyclopropanes with electrophiles. Mechanism and stereochemistry. I. Reaction of 1-phenylbicyclo[4.1.0]heptane with mercuric salts. The Journal of Organic Chemistry, 38(19), 3366-3371.
- Ruiz, A., et al. (2025). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating.
- Greig, G., & Thynne, J. C. J. (1966). Reactions of cyclic alkyl radicals. Part 1.—Methyl-radical-sensitized decomposition of cyclopropane carboxyldehyde. Transactions of the Faraday Society, 62, 3338-3344.
- Eltemur, D., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Journal of Agricultural and Food Chemistry, 71(47), 18838-18845.
- BenchChem. (2025). Technical Support Center: Ring-Opening Reactions of Substituted Cyclopropanes. BenchChem.
- Ghanem, A., et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
- Frey, H. M., & Stevens, I. D. R. (1965). The Photolysis of Cyclopropane Carboxaldehyde. Transactions of the Faraday Society, 61, 90-95.
- Kochetkov, K. A., et al. (1993). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Russian Chemical Bulletin, 42(10), 1729-1734.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted cyclopropyl ketones. BenchChem.
- Adam, W., et al. (1982). Thermal Chemistry of Cyclopropyl Substituted Malonyl Peroxides. A New Chemiluminescent Reaction. DTIC.
- Krivoshein, A. D., et al. (2023). 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. Molbank, 2023(2), M1659.
- Holbrook, K. A., & Scott, P. J. (1984). Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 80(12), 3399-3408.
- Shafir, E. V., et al. (2007). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 111(20), 4234-4243.
- Buravtsev, N. N., & Grigor’ev, E. I. (2023). The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C4–C5 Acyclic Alkanes in the Adiabatic Compression Reactor. Reactions, 4(3), 430-443.
- Wang, W., et al. (2000). Atmospheric Photochemical Degradation of 1,4- Unsaturated Dicarbonyls. Environmental Science & Technology, 34(13), 2757-2764.
- Liu, Y., et al. (2021). Analysis of reaction products from the cyclopropanation process.
- Shafir, E. V., et al. (2007). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 111(20), 4234-4243.
- Organic Chemistry Portal. (2023). Synthesis of cyclopropanes. Organic Chemistry Portal.
- Barlow, M. G., et al. (1979). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1798-1801.
- PubChem. (2025). 1-Methylcyclopropane-1-carbaldehyde. PubChem.
- PubChem. (2025). 1-Methoxycyclopentane-1-carbaldehyde. PubChem.
- Organic Syntheses. (1980). cyclopropanecarboxaldehyde. Organic Syntheses.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Methylcyclopropane-1-carbaldehyde. BenchChem.
- Encyclopedia.pub. (2023). Cyclopropenone: A Catalyst for Chemical Methodology Development in Organic Chemistry. Encyclopedia.pub.
- Sharma, P. (2022). Synthesis, Application and Stability Studies of New Heterospirocycles. La Trobe University.
- BenchChem. (2025).
- Alabugin, I. V., et al. (2023).
- Encyclopedia.pub. (2022). Mechanistic Organic Photochemistry. Encyclopedia.pub.
- Kumar, P., et al. (2018). Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to ( E)-Hexahydrooxonine and Octahydrocyclopenta[ b]pyran. Organic Letters, 20(17), 5163-5166.
- Lv, H., et al. (2022). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. Frontiers in Chemistry, 10, 856641.
- Moi, D., et al. (2022). Scope using cyclopropyl carbaldehyde (1a).
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- 3. Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
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- 5. semanticscholar.org [semanticscholar.org]
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- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Air-Sensitive 1-Alkoxycyclopropane Derivatives
Welcome to the technical support center for the handling and application of 1-alkoxycyclopropane derivatives. These reagents are powerful synthetic intermediates, but their strained three-membered ring and susceptibility to atmospheric conditions demand careful handling to ensure experimental success and reagent integrity. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions to common challenges.
Section 1: Core Principles & Causality in Handling
Before addressing specific problems, it is crucial to understand why these compounds require specialized handling. The reactivity of 1-alkoxycyclopropanes stems from two primary features:
-
Ring Strain: The cyclopropane ring possesses significant angle strain (~27 kcal/mol), making it susceptible to ring-opening reactions under various conditions, including acidic, radical, or transition metal-catalyzed pathways.[1][2][3][4] This inherent reactivity is both a synthetic advantage and a handling challenge.
-
Air and Moisture Sensitivity: The term "air-sensitive" primarily refers to reactivity with oxygen (O₂) and water (H₂O).
-
Oxygen: Can lead to oxidative degradation pathways, forming peroxides or other unwanted byproducts.
-
Moisture: Can cause hydrolysis of the alkoxy group or catalyze ring-opening, especially under acidic or basic conditions.[5]
-
Therefore, the central principle of handling these compounds is the rigorous exclusion of atmospheric air and moisture. This is achieved through the use of an inert atmosphere.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during experiments in a direct question-and-answer format.
Question: My reaction is sluggish, or the starting material is not being consumed. What is the likely cause?
Answer: This is the most common symptom of reagent deactivation or the presence of reaction inhibitors, typically introduced through atmospheric contamination.
-
Causality: Trace amounts of water or oxygen can decompose the 1-alkoxycyclopropane or react with other sensitive reagents in your flask (e.g., organometallics, strong bases), effectively quenching the reaction before it starts.[5]
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your reaction setup is leak-free. If using a Schlenk line, check that the bubbler shows a steady, positive pressure of inert gas (1-2 bubbles per second). Re-grease any joints that may be compromised.
-
Assess Solvent Quality: Solvents are a primary source of contamination. Ensure you are using a freshly purified, anhydrous, and thoroughly deoxygenated solvent. Even commercial anhydrous solvents can absorb moisture over time once the seal is punctured.[6] Consider re-distilling or passing the solvent through an activated alumina column immediately before use.
-
Check Reagent Viability: If the 1-alkoxycyclopropane derivative is old or has been handled improperly, it may have degraded. If possible, take a small aliquot and analyze it by ¹H NMR or GC-MS to confirm its purity before proceeding with a large-scale reaction.
-
Question: I'm observing unexpected byproducts, particularly linear propionate esters or other ring-opened structures. Why is this happening?
Answer: The formation of ring-opened products indicates that the cyclopropane ring integrity has been compromised.
-
Causality: 1-Alkoxycyclopropanes, especially cyclopropanone hemiacetals, are known to undergo ring-opening to form propionate esters, particularly in the presence of acid or upon heating.[7] Transition metal catalysts used in cross-coupling reactions can also induce isomerization or cleavage of the ring.[1]
-
Troubleshooting Steps:
-
Strict pH Control: Avoid acidic conditions unless they are a required part of the reaction mechanism. This includes acidic workups. If an acidic quench is necessary, perform it at low temperatures (e.g., 0 °C) and work up the reaction quickly. Consider using a buffered system or a milder acid.[1]
-
Temperature Management: Keep the reaction temperature as low as reasonably possible to minimize thermal decomposition pathways.
-
Catalyst Screening: If using a transition metal catalyst, the choice of metal, ligand, and oxidation state is critical. Some catalysts are more prone to interacting with the cyclopropane ring than others. A literature search for cyclopropane-compatible catalysts for your specific transformation is highly recommended.
-
Radical Inhibitors: If you suspect a radical-mediated ring-opening, the addition of a radical scavenger like BHT (butylated hydroxytoluene) can be a useful diagnostic test and potential solution.[1]
-
Question: My compound decomposed during purification on a silica gel column. How can I purify it safely?
Answer: Silica gel is inherently acidic and has a high surface area, which can catalyze the decomposition of sensitive compounds.
-
Causality: The acidic silanol groups (Si-OH) on the surface of standard silica gel can readily promote the ring-opening of 1-alkoxycyclopropanes.
-
Troubleshooting Steps:
-
Neutralize the Stationary Phase: "Wash" or neutralize the silica gel before use. This can be done by preparing the slurry in your eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (~1% by volume). Let it equilibrate before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a treated silica (e.g., Florisil®).
-
Avoid Chromatography: If possible, purify the compound by other means, such as distillation or recrystallization, which avoid contact with acidic surfaces.
-
Speed is Key: If chromatography is unavoidable, perform it as quickly as possible. Use a slightly more polar solvent system than you normally would to expedite elution and minimize contact time on the column.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the difference between using a glovebox and a Schlenk line, and which should I choose?
A1: Both create an inert atmosphere, but they are suited for different scales and operations.[6][8] A Schlenk line is a manifold that provides a dual supply of inert gas and vacuum to glassware, suitable for running reactions and liquid transfers.[8] A glovebox is a sealed chamber filled with inert gas, ideal for handling solids, weighing reagents, and performing manipulations that are difficult with syringes and septa.[6]
| Feature | Schlenk Line | Glovebox (Dry Box) |
| Primary Use | Reactions, distillations, liquid transfers | Handling solids, weighing, complex manipulations |
| Cost | Lower initial investment | Higher initial investment and maintenance |
| Skill Requirement | Requires practice with techniques (e.g., cannula transfers) | More intuitive for manual operations |
| Atmosphere Purity | Good, but susceptible to small leaks at joints | Excellent, continuously purified atmosphere (<1 ppm O₂, H₂O) |
| Throughput | Can run multiple reactions simultaneously on one line | Limited by physical space inside the box |
Recommendation: For routine solution-phase reactions involving 1-alkoxycyclopropanes, a well-maintained Schlenk line is often sufficient. For weighing out solid derivatives or preparing stock solutions, a glovebox is superior.
Q2: How should I properly store my 1-alkoxycyclopropane derivatives?
A2: Proper storage is critical to maintaining the reagent's shelf-life.
-
Container: Store in a sealed glass vessel, such as an ampoule or a flask with a high-vacuum valve or a Sure/Seal™-type septum cap.[9][10]
-
Atmosphere: The container headspace should be flushed with a dry, inert gas (argon is preferred for long-term storage due to its higher density).
-
Temperature: Store in a refrigerator or freezer, depending on the compound's physical properties (check the manufacturer's recommendation). Ensure the container is sealed tightly to prevent condensation from entering upon removal.
-
Light: Protect from light by wrapping the container in aluminum foil or storing it in a dark location, as some derivatives may be photosensitive.[8]
Q3: How do I ensure my solvents and glassware are adequately prepared?
A3: This is a non-negotiable prerequisite for success.
-
Glassware: All glassware must be rigorously dried to remove adsorbed moisture.[6][9][10] The most common method is to oven-dry the glassware at >125 °C overnight and allow it to cool in a desiccator or assemble it hot while flushing with a stream of dry inert gas.[6][10]
-
Solvents: Commercial anhydrous solvents should be used with care. Once opened, they will begin to absorb atmospheric moisture. For highly sensitive reactions, it is best to purify solvents using a dedicated solvent purification system (SPS) or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons). The purified solvent should then be deoxygenated.
Section 4: Key Experimental Protocols
Protocol 1: Degassing a Solvent via Freeze-Pump-Thaw
This is the most effective method for removing dissolved gases, especially oxygen, from a solvent.[6]
Materials:
-
Schlenk flask with a high-vacuum valve
-
Solvent to be degassed
-
Schlenk line (vacuum and inert gas)
-
Cold bath (liquid nitrogen)
Procedure:
-
Place the solvent in the Schlenk flask (do not fill more than half-full).
-
Attach the flask to the Schlenk line.
-
Freeze the solvent completely by immersing the flask in the liquid nitrogen bath.
-
Once frozen solid, open the flask to the vacuum manifold and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solid.
-
Close the valve to the flask.
-
Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolve as trapped gas is released.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final thaw, backfill the flask with inert gas (argon or nitrogen). The solvent is now ready for use.
Protocol 2: Transferring 1-Alkoxycyclopropane via Syringe
This protocol ensures the quantitative and contamination-free transfer of liquid reagents.[5][9][11]
Materials:
-
Dry, gas-tight syringe with a long needle (e.g., 18-21 gauge).[5][9]
-
Reagent bottle with a septum-sealed cap (e.g., Sure/Seal™).[9]
-
Reaction flask under a positive pressure of inert gas.
Procedure:
-
Prepare the Syringe: Dry the syringe and needle in an oven and allow to cool in a desiccator. Flush the syringe with inert gas 5-10 times by drawing gas from a balloon or an empty, inerted flask and expelling it.[9]
-
Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to your inert gas line (a balloon is sufficient). This introduces a slight positive pressure, making withdrawal easier.
-
Withdraw the Reagent: Insert the dry, inert-flushed syringe needle through the septum into the reagent bottle. Submerge the needle tip below the liquid surface. Slowly pull back the plunger to draw a slightly larger volume than required.
-
Remove Bubbles & Gas Buffer: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the bottle's headspace.[12] Then, with the needle still in the headspace, withdraw a small "buffer" of inert gas (~0.2 mL) into the syringe.[11] This buffer prevents the reactive liquid at the needle tip from being exposed to air upon transfer.
-
Transfer to Reaction Flask: Quickly and smoothly transfer the syringe to your reaction flask and puncture the septum. First, inject the inert gas buffer, then slowly deliver the desired volume of the reagent.
-
Rinse: Do not try to expel the last drop. After delivery, withdraw some inert gas from the reaction flask's headspace back into the syringe before removing the needle. This purges the needle and prevents drips. Clean the syringe immediately by rinsing with an appropriate dry solvent.[11]
Section 5: Visual Workflows and Diagrams
References
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6). Retrieved from [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (2021, May 15). Retrieved from [Link]
-
Inert Atmosphere - YouTube. (2022, February 2). Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]
-
Material Safety Data Sheet - LabClear. Retrieved from [Link]
-
Refluxing Under an Inert Atmosphere - The Schlenk Line Survival Guide. (2019, March 17). Retrieved from [Link]
-
What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace. (2026, February 10). Retrieved from [Link]
-
The Manipulation of Air-Sensitive Compounds. In Organometallics (Vol. 1). Retrieved from [Link]
-
Handling air-sensitive reagents AL-134 - MIT. Retrieved from [Link]
-
Cyclopropanol, 1-ethoxy - Organic Syntheses Procedure. Retrieved from [Link]
-
Cyclopropanation of Alkenes - Master Organic Chemistry. (2023, October 18). Retrieved from [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives - Beilstein Journals. (2019, January 28). Retrieved from [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (2019, January 28). Retrieved from [Link]
-
How to Store Activated Carbon Safely for Peak Performance. (2025, April 11). Retrieved from [Link]
-
Handling & Storage - Activated carbon - CEFIC. Retrieved from [Link]
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- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
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- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. ehs.umich.edu [ehs.umich.edu]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Guide to the Mass Spectrometry Fragmentation of 1-Methoxycyclopropane-1-carbaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The structural elucidation of novel organic molecules is a cornerstone of chemical and pharmaceutical research. Mass spectrometry, particularly with electron ionization (EI), remains a principal technique for determining molecular structure through the analysis of fragmentation patterns. This guide provides an in-depth, mechanistically-driven comparison of the predicted EI mass spectrometry fragmentation pattern of 1-methoxycyclopropane-1-carbaldehyde. As direct experimental data for this specific compound is not widely published, this analysis is built upon the well-established fragmentation principles of its constituent functional groups: aldehydes, ethers, and the strained cyclopropane ring. By comparing these predicted pathways to the known fragmentation of simpler, analogous molecules, we offer a robust framework for identifying this and related structures.
Introduction: The Structural Challenge
1-Methoxycyclopropane-1-carbaldehyde is a unique small molecule featuring a strained three-membered ring substituted with two distinct oxygen-containing functional groups on a single carbon. The inherent ring strain of the cyclopropane moiety, combined with the electronic effects of the aldehyde and methoxy groups, suggests a complex and informative fragmentation pattern under electron ionization (EI) conditions.[1] Understanding these pathways is critical for its unambiguous identification in complex mixtures, such as during reaction monitoring or metabolite screening. This guide synthesizes established fragmentation rules to predict the mass spectrum and provides comparative data to aid researchers in their analytical endeavors.
Predicted Key Fragmentation Pathways and Ion Structures
The molecular weight of 1-methoxycyclopropane-1-carbaldehyde (C₅H₈O₂) is 100.05 g/mol , which will present as the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 100.[2] Upon electron ionization, the resulting radical cation is energetically unstable and will undergo a series of predictable cleavage events to form more stable fragment ions.[3] The primary fragmentation modes are dominated by cleavages adjacent to the heteroatoms (oxygen) and reactions initiated by the strained ring.[3][4]
Table 1: Predicted Major Fragment Ions for 1-Methoxycyclopropane-1-carbaldehyde
| m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |
| 100 | [C₅H₈O₂]⁺• | - | Molecular Ion (M⁺•) |
| 99 | [C₅H₇O₂]⁺ | •H | α-cleavage at the aldehyde |
| 85 | [C₄H₅O₂]⁺ | •CH₃ | α-cleavage at the methoxy group |
| 71 | [C₄H₇O]⁺ | •CHO | Loss of the formyl radical |
| 69 | [C₄H₅O]⁺ | •OCH₃ | Loss of the methoxy radical |
| 57 | [C₃H₅O]⁺ | CO from m/z 85 | Secondary fragmentation |
| 42 | [C₃H₆]⁺• | C₂H₂O₂ from M⁺• | Ring-opening/rearrangement |
Mechanistic Elucidation of Fragmentation Pathways
The following sections detail the primary fragmentation mechanisms. The causality behind these pathways is rooted in the formation of the most stable possible cations and neutral radicals.[4]
Pathway A: α-Cleavage Events
Alpha-cleavage, the breaking of a bond adjacent to a heteroatom or functional group, is a dominant fragmentation mechanism for both aldehydes and ethers.[4][5][6]
-
Loss of a Hydrogen Radical (M-1): The C-H bond of the aldehyde is weak and its cleavage results in a resonance-stabilized acylium ion at m/z 99 . This is a very common fragmentation for aldehydes.[7]
-
Loss of a Methyl Radical (M-15): Cleavage of the O-CH₃ bond is highly favored, leading to the loss of a methyl radical (•CH₃) and the formation of a stable oxonium ion at m/z 85 .[5][8]
Caption: Primary α-cleavage pathways.
Pathway B: Cleavage of Functional Groups
The bonds connecting the substituent groups to the cyclopropane ring are also susceptible to cleavage.
-
Loss of the Formyl Radical (M-29): Cleavage of the C-CHO bond results in the loss of the formyl radical (•CHO), yielding a methoxy-substituted cyclopropyl cation at m/z 71 .
-
Loss of the Methoxy Radical (M-31): Similarly, cleavage of the C-OCH₃ bond leads to the loss of the methoxy radical (•OCH₃), forming a formyl-substituted cyclopropyl cation at m/z 69 .
Caption: Cleavage of aldehyde and methoxy groups.
Pathway C: Cyclopropane Ring-Opening and Rearrangement
The high strain energy of the cyclopropane ring makes it prone to ring-opening upon ionization.[9][10] This can lead to the formation of an open-chain radical cation, which then undergoes further fragmentation. For instance, ring-opening followed by rearrangement and cleavage can lead to the elimination of stable neutral molecules. One plausible, though more complex, pathway could result in a fragment at m/z 42 , corresponding to the propene radical cation, [C₃H₆]⁺•.[11]
Comparative Analysis with Structural Analogs
To ground these predictions, we compare the expected fragmentation of our target molecule with the known patterns of simpler, related compounds.
Table 2: Comparison of Fragmentation Patterns
| Compound | Key Fragments (m/z) & Notes |
| Cyclopropanecarbaldehyde | M⁺• at 70. Strong peaks at m/z 69 (loss of •H) and m/z 41 (loss of •CHO). The base peak is often m/z 41, [C₃H₅]⁺. |
| Methoxycyclopropane | M⁺• at 72. Key fragments include m/z 57 (loss of •CH₃) and m/z 41 (loss of •OCH₃). |
| 1-Methoxycyclopropane-1-carbaldehyde (Predicted) | M⁺• at 100. Expects to show characteristics of both analogs. The presence of fragments at m/z 99, 85, 71, and 69 would be highly diagnostic. The relative abundance of m/z 85 (loss of •CH₃) vs. m/z 99 (loss of •H) will depend on the relative stability of the resulting cations. |
This comparison demonstrates that the fragmentation of the target molecule is a composite of the behaviors of its constituent parts. The presence of the methoxy group introduces the characteristic loss of a methyl radical (m/z 85), which is absent in cyclopropanecarbaldehyde. Conversely, the aldehyde group provides the characteristic M-1 peak (m/z 99), not seen as prominently in methoxycyclopropane.
Experimental Protocol: Acquiring an EI Mass Spectrum
This section provides a standardized protocol for obtaining a high-quality electron ionization mass spectrum for a small, volatile molecule like 1-methoxycyclopropane-1-carbaldehyde, typically via a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Objective: To obtain a reproducible 70 eV electron ionization mass spectrum.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a single quadrupole or ion trap).
-
Helium (99.999% purity) as carrier gas.
-
Capillary GC column suitable for small polar molecules (e.g., a DB-5ms or equivalent).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS System Parameters:
-
Injector: Set to 250 °C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.
-
Oven Program: Start at 40 °C, hold for 1 minute. Ramp at 10 °C/min to 250 °C. Hold for 2 minutes.
-
Carrier Gas: Set to a constant flow rate of 1.0 mL/min.
-
MS Transfer Line: Set to 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[12] This is the standard energy used to generate reproducible spectra that are comparable to library databases.[12]
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the filament from being damaged by the solvent peak.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the data.
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Perform a background subtraction to obtain a clean spectrum.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as predicted in this guide.
-
Caption: Workflow for GC-EI-MS analysis.
Conclusion
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Dummies. (2021). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]
-
Whitman College. (n.d.). GCMS Section 6.13 - Ethers. [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]
- Christie, W. W., & Holman, R. T. (1966). Mass spectrometry of lipids. I.
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
Chemistry Stack Exchange. (2016). EI-MS: M-28 peak in aldehydes. [Link]
- Klein, D. R., et al. (2019). Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane. [Link]
-
Pearson+. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms. [Link]
- Djerassi, C., & Fenselau, C. (1965). Mass spectrometry in structural and stereochemical problems. CLXXXIII. A study of the electron impact induced fragmentation of aliphatic aldehydes. Journal of the American Chemical Society.
- Mondal, B., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
-
PubChem. (n.d.). 1-Methylcyclopropane-1-carbaldehyde. [Link]
-
PubChemLite. (n.d.). 1-methoxycyclopropane-1-carbaldehyde (C5H8O2). [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methoxymethane. [Link]
- Gruebele, M., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research.
-
YouTube. (2025). Mass Spectrometry of Cycloalkanes. [Link]
-
PubChem. (n.d.). 1-Methoxycyclopentane-1-carbaldehyde. [Link]
-
MDPI. (2023). The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C4–C5 Acyclic Alkanes in the Adiabatic Compression Reactor. [Link]
-
LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]
-
Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
- Zhang, Y., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Institute of Geochemistry.
-
ResearchGate. (2024). Tracking Molecular Fragmentation in Electron-Ionization Mass Spectrometry with Ultrafast Time Resolution. [Link]
Sources
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Validating Purity of 1-Methoxycyclopropane-1-carbaldehyde via GC-MS
Executive Summary
1-Methoxycyclopropane-1-carbaldehyde (1-MCC) is a high-value, strained pharmacophore used as a synthon in the synthesis of antiviral and neurological drugs. Its unique gem-substituted cyclopropane ring creates significant ring strain (~27.5 kcal/mol), rendering it thermally labile.
While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for volatile organic impurity profiling, applying it to 1-MCC presents a critical paradox: the thermal energy required for vaporization can trigger ring-opening rearrangements, creating false impurity profiles.
This guide outlines a validated workflow to distinguish between intrinsic impurities (process-related) and artifactual impurities (method-induced). We compare Direct Injection GC-MS, Derivatization GC-MS, and HPLC-UV to establish a self-validating purity protocol.
Part 1: The Analytical Challenge
The structural integrity of 1-MCC relies on the kinetic stability of the cyclopropane ring. Under the high temperatures of a standard GC inlet (250°C+), 1-MCC is susceptible to:
-
Thermal Ring Expansion: Rearrangement to methoxy-dihydrofurans.
-
Ring Opening: Conversion to acyclic enones (e.g., 4-methoxybut-3-en-2-one).
-
Oxidation: Conversion to 1-methoxycyclopropane-1-carboxylic acid (if air is present).
Therefore, a standard "shoot and look" GC-MS approach is scientifically invalid without stress-testing the method itself.
Comparative Technology Matrix
| Feature | Direct GC-MS | Derivatization GC-MS | HPLC-UV (Reverse Phase) |
| Primary Utility | Rapid screening of volatiles | Robust quantification & ID | Thermally unstable compounds |
| Thermal Stress | High (Risk of degradation) | Low (Stabilized derivative) | None (Ambient temp) |
| Specificity | High (Mass spectral ID) | High (Shifted mass) | Low (Retention time only) |
| Detection Limit | < 0.1% (Trace analysis) | < 0.05% (Enhanced ionization) | ~0.5% (Weak chromophore) |
| Validation Status | Requires Optimization | Gold Standard for GC | Orthogonal Reference |
Part 2: Validated Experimental Protocols
Method A: Low-Thermal-Stress Direct GC-MS (Screening)
Use this method only if the inlet temperature validation (see Data Interpretation) confirms stability.
Instrumentation: Agilent 8890/5977B GC-MSD (or equivalent).
-
Inlet: Multimode Inlet (MMI) or PTV (Programmed Temperature Vaporization).
-
Crucial Step: Set initial inlet temp to 40°C . Inject sample, then ramp to 200°C at 700°C/min to transfer analyte. This "Cold Splitless" technique minimizes residence time in a hot liner.
-
-
Column: DB-624UI (Ultra Inert), 30m x 0.25mm x 1.4µm.
-
Rationale: Thicker film stationary phase focuses volatiles at lower temperatures.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C (hold 2 min) → 10°C/min to 120°C → 25°C/min to 240°C.
-
-
MS Source: Electron Impact (EI), 70 eV.[1] Source temp: 230°C.
Method B: Derivatization GC-MS (The Robust Protocol)
This method stabilizes the aldehyde functionality and the cyclopropane ring by converting 1-MCC to its oxime derivative, preventing thermal rearrangement.
Reagents:
-
PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) hydrochloride.[1]
-
Solvent: Methanol/Water (80:20).
Protocol:
-
Preparation: Dissolve 10 mg of 1-MCC in 1 mL Methanol.
-
Reaction: Add 200 µL of 10 mg/mL PFBHA solution.
-
Incubation: Vortex and let stand at room temperature for 30 minutes.
-
Mechanism: Aldehyde + PFBHA
Oxime Derivative + H O.
-
-
Extraction: Add 1 mL Hexane, vortex, and centrifuge. Collect the upper hexane layer.
-
Injection: Inject 1 µL of the hexane layer into GC-MS (Standard Split 1:20 @ 250°C).
-
Note: The oxime derivative is thermally stable, allowing standard high-temp injection without degradation.
-
Part 3: Data Interpretation & Logic
The "Inlet Temperature" Stress Test
To validate Method A, you must prove that impurities are not created by the instrument.
-
Experiment: Inject the same 1-MCC sample at Inlet Temperatures of 150°C, 200°C, and 250°C.
-
Pass Criteria: The area ratio of the Main Peak vs. Impurity Peaks remains constant.
-
Fail Criteria: If an impurity peak (e.g., m/z 84 isomer) grows exponentially with inlet temperature, it is a thermal degradation artifact.
Mass Spectral Fragmentation (EI)
-
1-MCC (Parent): Look for weak molecular ion (
) or characteristic loss of methoxy ( ). -
Ring Opening Artifacts: Often show strong fragment ions at m/z 55 (acryloyl) or m/z 69 (crotonyl), indicating the ring has opened to form an acyclic chain.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating the purity of thermally labile cyclopropanes.
Figure 1: Analytical Decision Matrix for Thermally Labile Cyclopropanes. This logic gate ensures that method-induced degradation is not mistaken for sample impurity.
Part 4: Conclusion & Recommendations
For the rigorous validation of 1-methoxycyclopropane-1-carbaldehyde:
-
Do not rely solely on standard split/splitless GC-MS. The risk of ring-opening artifacts is too high.
-
Primary Recommendation: Use Method B (PFBHA Derivatization) for quantification. It locks the structure, increases molecular weight (moving it away from solvent fronts), and provides a highly specific mass spectral tag.
-
Secondary Recommendation: Use Method A (PTV Injection) only if inlet temperature linearity is proven.
-
Cross-Validation: If GC-MS data remains ambiguous, employ HPLC-UV (using DNPH derivatization) as the "truth" standard, as it operates at ambient temperature.
This multi-faceted approach ensures that the "impurities" you report are chemically real, not thermally generated ghosts.
References
-
FDA Guidance for Industry. (2006). Q3A(R2) Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
-
Wong, H. N. C., et al. (1989). Cyclopropane derivatives in organic synthesis.[2][3] Chemical Reviews. [Link]
-
Charette, A. B. (2010). The Chemistry of the Cyclopropyl Group.[3][4] Wiley Online Library. [Link]
-
Agilent Technologies. (2020). Analysis of Thermally Labile Compounds using Multimode Inlet (MMI). Application Note. [Link]
Sources
Safety Operating Guide
1-Methoxycyclopropane-1-carbaldehyde: Proper Disposal Procedures
[1]
Part 1: Executive Safety Summary
Do not treat this compound as a generic organic solvent. 1-Methoxycyclopropane-1-carbaldehyde (CAS: 1097875-89-2 / 42083-00-1 derivatives) presents a dual-hazard profile: high flammability combined with ring-strain reactivity .
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Incompatibility: Strong Acids .[1][2] The cyclopropane ring is acid-labile; exposure to acidic waste streams can trigger exothermic ring-opening and polymerization.
-
Storage Hazard: Potential for autoxidation. Aldehyde protons are susceptible to radical abstraction, leading to carboxylic acid formation or unstable peracids.
Part 2: Chemical Profile & Hazard Identification[2][4][5]
To dispose of this chemical safely, you must understand the why behind the protocols. This molecule is not thermodynamically stable; it is a "loaded spring" due to the cyclopropane ring strain (~27.5 kcal/mol).
| Property | Hazard Implication |
| Functional Group: Aldehyde | Susceptible to nucleophilic attack and autoxidation. Flammable. |
| Functional Group: Cyclopropane | High ring strain. Acid-sensitive. Ring opening releases significant heat. |
| Functional Group: Methoxy | Ether linkage. While less prone to peroxides than diethyl ether, the adjacent aldehyde sensitizes the molecule. |
| Physical State | Liquid.[1][3] Likely Flash Point < 60°C (Ignitable). |
Part 3: Pre-Disposal Stabilization & Segregation
Before moving the material to the central waste area, ensure it is chemically stable.
Peroxide & Autoxidation Check
If the container has been stored for >6 months or shows crystal formation around the cap:
-
Do NOT open. Crystals may be explosive peroxides or autoxidation polymers.
-
Action: Tag as "Potential Peroxide/Explosive" and contact EHS immediately for remote opening/detonation.
Dilution (For Pure Stock)
Pure 1-Methoxycyclopropane-1-carbaldehyde should not be placed directly into a bulk waste drum if possible, as it creates a "hot spot" of reactivity.
-
Protocol: Dilute the pure compound to <10% concentration using a compatible non-halogenated solvent (e.g., Ethyl Acetate or Hexane).
-
Why? This acts as a heat sink in case of accidental polymerization inside the waste container.
Part 4: Step-by-Step Disposal Protocol
Workflow Diagram: Waste Stream Decision Logic
The following diagram outlines the decision process for classifying and segregating this specific waste.
Caption: Decision logic for segregating 1-Methoxycyclopropane-1-carbaldehyde waste to prevent incompatibility reactions.
Detailed Operational Steps
Phase 1: Waste Characterization
-
Assign EPA Waste Code: D001 (Ignitable Characteristic).
-
Secondary Hazard: Tag as "Organic Aldehyde" to warn downstream handlers of potential sensitization.
Phase 2: Container Selection
-
Recommended: High-Density Polyethylene (HDPE) jerricans or amber glass bottles.
-
Forbidden: Unlined metal cans (unless grounded and bonded) due to flammability. Avoid metal containers if the waste is slightly acidic, as metal ions can catalyze aldehyde reactions.
Phase 3: Consolidation
-
Don PPE: Butyl rubber or Silver Shield gloves are preferred. Nitrile provides only splash protection for this class of compound.
-
Check pH: Ensure the receiving waste stream is Neutral to Slightly Basic .
-
Critical: Never add this compound to a waste container designated for "Acidic Organic Waste" (e.g., waste containing TFA or H2SO4). The acid will cleave the cyclopropane ring, generating heat and pressure.
-
-
Transfer: Pour slowly using a funnel. If the waste drum is metal, attach a grounding strap to the source container to prevent static discharge.
Part 5: Emergency Contingencies (Spills)
If a spill occurs (>10 mL), immediate action is required to prevent vapor ignition and respiratory exposure.
Reactivity Map: What NOT to Do
Caption: Incompatibility map highlighting the consequences of improper chemical mixing during cleanup or disposal.
Spill Cleanup Protocol
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
Absorb: Do NOT use paper towels (high surface area + flammable liquid = wick effect). Use Vermiculite or Diatomaceous Earth .[4]
-
Neutralize (Optional for large spills): If safe, cover the absorbed spill with a dilute solution of Sodium Bisulfite (NaHSO3) to form the bisulfite adduct, reducing vapor pressure.
-
Disposal: Shovel absorbed material into a sealable container. Label as "Flammable Solid Waste" (D001).
References
-
United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
PubChem. (2023).[5] Compound Summary: Cyclopropanecarbaldehyde (Analogous Reactivity Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methoxycyclopropane-1-carbaldehyde
As researchers and drug development professionals, our work requires us to handle a diverse array of novel chemical entities. 1-Methoxycyclopropane-1-carbaldehyde is one such compound where a thorough understanding of its potential hazards, informed by its chemical structure, is paramount for ensuring laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step and personal protective equipment (PPE) recommendation. Our goal is to build a deep trust in safe laboratory practices by providing value that extends beyond the product itself.
This document is structured to follow a logical workflow, from hazard assessment to the final steps of decontamination and disposal, ensuring every protocol described is part of a self-validating system of safety.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
-
Aldehyde Group (-CHO): Aldehydes as a class are known for their potential to be irritants to the skin, eyes, and respiratory tract.[1] Some volatile aldehydes are also sensitizers and can be toxic.[2] Their reactivity makes them prone to oxidation and polymerization.[2]
-
Cyclopropane Ring: This three-membered ring is characterized by significant angle strain, which can make it more susceptible to ring-opening reactions compared to larger cycloalkanes.[3] While cyclopropane itself is primarily a flammability hazard, its derivatives can exhibit unique reactivity.[3][4]
-
Volatility: The compound is expected to be a volatile liquid, making inhalation a primary route of exposure.[2] Handling volatile standards requires specific precautions to prevent evaporation and exposure.[5]
Based on this analysis and data from structurally similar compounds like 1-methylcyclopropane-1-carbaldehyde and cyclopropanecarboxaldehyde, we can infer the following hazards.[6][7]
| Hazard Category | Potential Risks & Exposure Routes | Rationale & Supporting Evidence |
| Health Hazards | Skin Irritation/Corrosion: Direct contact may cause irritation or chemical burns.[6][7][8] | Aldehydes are known skin irritants. GHS classifications for analogous compounds consistently list skin irritation (H315) or corrosion (H314).[7][8] |
| Serious Eye Damage/Irritation: Vapors and splashes can cause serious eye irritation or damage.[6][7][8] | This is a common hazard for volatile and corrosive organic chemicals. GHS classification for analogs is H319 (Serious eye irritation).[7][8] | |
| Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[7][8] | Volatile aldehydes can easily be inhaled. GHS classification for analogs is H335 (May cause respiratory irritation).[7][8] | |
| Unknown Systemic Toxicity: The full toxicological profile is not known. Assume any new compound is potentially toxic.[6][9] | Prudent practice dictates treating substances with uninvestigated toxicological properties with a high degree of caution.[9] | |
| Physical Hazards | Flammable Liquid and Vapor: The compound is likely a flammable liquid. Vapors may form explosive mixtures with air.[6][8] | GHS classification for similar small-molecule aldehydes and cyclopropanes indicates flammability (H225/H226).[7][8] The presence of the strained cyclopropane ring also contributes to this risk.[3][10] |
| Reactivity Hazards | Incompatible with Strong Oxidizers & Bases: May react vigorously with strong oxidizing agents and bases.[6][11][12] | This is a general characteristic of aldehydes and strained ring systems.[6][12] |
The Hierarchy of Controls: PPE as the Last Line of Defense
Before detailing specific PPE, it is critical to implement more effective safety controls. PPE protects the individual user, but higher-level controls can eliminate or reduce the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures.
Always handle 1-Methoxycyclopropane-1-carbaldehyde within a certified chemical fume hood to minimize inhalation exposure. This is the most critical engineering control.[13]
Core PPE Requirements: A Step-by-Step Protocol
Selection of PPE must be deliberate and based on the risks identified above.[14][15] OSHA standards require employers to provide PPE when employees are exposed to hazards that necessitate its use.[14][16][17]
Hand Protection
Directive: Use chemical-resistant gloves. Butyl or thicker nitrile gloves are recommended for handling aldehydes.
-
Causality: Aldehydes can degrade common glove materials. Butyl rubber offers excellent resistance to aldehydes, ketones, and esters.[18] While standard nitrile gloves offer good general protection for incidental contact, they may have a shorter breakthrough time with certain organic compounds.[9][18]
-
Protocol:
-
Inspect: Before each use, check gloves for any signs of degradation, punctures, or tears.[9]
-
Donning: Don gloves before entering the area where the chemical is handled.
-
Doffing: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out, without touching the outer surface with bare skin.
-
Disposal: Dispose of contaminated gloves in the designated hazardous waste container immediately. Never reuse disposable gloves.
-
Eye and Face Protection
Directive: Wear ANSI Z87.1-compliant chemical splash goggles at all times.[15] If there is a significant risk of splashing (e.g., when transferring large volumes), a face shield must be worn in addition to goggles.
-
Causality: The compound is presumed to be a serious eye irritant.[7][8] Chemical splash goggles provide a seal around the eyes to protect against liquid splashes and vapors. Standard safety glasses do not offer adequate protection from splashes. A face shield protects the entire face from splashes but does not provide a seal against vapors.[15]
-
Protocol:
-
Ensure goggles fit snugly but comfortably against the face.
-
If a face shield is required, it should be worn over the primary eye protection (goggles).
-
Keep eye and face protection on until you have fully exited the laboratory area.
-
Body Protection
Directive: A flame-resistant laboratory coat should be worn, fully buttoned, with sleeves rolled down.
-
Causality: Due to the flammability risk, a flame-resistant (FR) lab coat is recommended over a standard cotton or polyester-blend coat. It provides a barrier against incidental splashes and contact with contaminated surfaces.
-
Protocol:
Respiratory Protection
Directive: Respiratory protection is generally not required when handling small quantities inside a certified chemical fume hood. However, it is mandatory for spill cleanup or if there is a failure of engineering controls.
-
Causality: The primary engineering control (fume hood) is designed to prevent inhalation exposure.[9] In situations where vapor concentrations could exceed exposure limits, respiratory protection is necessary.
-
Protocol (for emergencies/spills):
-
Use a NIOSH-approved respirator equipped with an organic vapor (OV) cartridge.
-
Personnel must be fit-tested and trained in the proper use, maintenance, and limitations of the selected respirator.
-
Replace cartridges on a schedule determined by your institution's chemical hygiene plan or when "breakthrough" is detected.
-
Safe Handling and Disposal Workflow
This workflow diagram illustrates the critical steps for safely handling the chemical, integrating the use of PPE throughout the process.
Caption: A procedural workflow for handling 1-Methoxycyclopropane-1-carbaldehyde.
Disposal: All contaminated materials, including disposable gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste in a properly labeled, sealed container.[13] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department immediately. For small spills inside a fume hood, use an absorbent material rated for flammable liquids, and decontaminate the area. Wear appropriate respiratory protection during cleanup.
By adhering to these evidence-based protocols, researchers can confidently and safely handle 1-Methoxycyclopropane-1-carbaldehyde, ensuring both personal safety and the integrity of their scientific work.
References
- OSHA finalizes PPE rule, effective January 13th - ABC Western Michigan. (2025, January 21).
- PPE Requirements: Standard & Levels - SafetyCulture. (2025, September 25).
- Staying Safe: A Guide to Personal Protective Equipment - OSHA Education Center.
- Personal Protective Equipment - Overview | Occupational Safety and Health Administration.
- Personal Protective Equipment - Standards | Occupational Safety and Health Administration.
- Chemical Resistance Reference Chart.
- Best practices for handling and storing volatile aldehyde standards - Benchchem.
- Cyclopropane - Grokipedia.
- OSHA Glove Selection Chart - Environmental Health and Safety.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- LABORATORY SAFETY.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- 1-Methoxycyclopentane-1-carbaldehyde | C7H12O2 | CID 12148226 - PubChem.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 23).
- CYCLOPROPANE - CAMEO Chemicals - NOAA.
- 2 - SAFETY DATA SHEET. (2025, September 17).
- Hazardous Substance Fact Sheet - NJ.gov.
- The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23).
- Cyclopropane - Wikipedia.
- How to Store and Handle Lab Chemicals Safely - Somatco. (2025, August 18).
- 1-Methylcyclopropane-1-carbaldehyde | C5H8O | CID 10197619 - PubChem.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-Methylcyclopropane-1-carbaldehyde | C5H8O | CID 10197619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methoxycyclopentane-1-carbaldehyde | C7H12O2 | CID 12148226 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. oshaeducationcenter.com [oshaeducationcenter.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
